Parethoxycaine hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
2-(diethylamino)ethyl 4-ethoxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-4-16(5-2)11-12-19-15(17)13-7-9-14(10-8-13)18-6-3;/h7-10H,4-6,11-12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLZPZAKIKUJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80159621 | |
| Record name | Parethoxycaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80159621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136-46-9 | |
| Record name | Benzoic acid, 4-ethoxy-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Parethoxycaine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Parethoxycaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80159621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(diethylamino)ethyl 4-ethoxybenzoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PARETHOXYCAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/414P5USJ7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Parethoxycaine Hydrochloride: An In-Depth Technical Guide to its Mechanism of Action on Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parethoxycaine hydrochloride, a local anesthetic of the ester type, exerts its therapeutic effects by blocking nerve impulse propagation. This action is primarily achieved through the inhibition of voltage-gated sodium channels (Nav). This technical guide delineates the core mechanism of action of this compound on these critical ion channels. By binding to a specific receptor site within the channel pore, parethoxycaine modulates channel gating in a state-dependent manner, exhibiting higher affinity for the open and inactivated states over the resting state. This interaction leads to tonic and use-dependent block, effectively dampening neuronal excitability. This document provides a comprehensive overview of the underlying molecular interactions, relevant experimental protocols for characterization, and visual representations of the key pathways and workflows.
Introduction to Parethoxycaine and Voltage-Gated Sodium Channels
This compound is a local anesthetic agent used to induce temporary numbness and loss of sensation in a localized area of the body. Its pharmacological activity stems from its ability to reversibly block the initiation and conduction of action potentials in nerve fibers. The primary molecular targets of parethoxycaine, like all local anesthetics, are the voltage-gated sodium channels.
Voltage-gated sodium channels are transmembrane proteins that are essential for the rising phase of the action potential in most excitable cells, including neurons.[1] These channels cycle through three main conformational states:
-
Resting (Closed) State: At the resting membrane potential, the channel is closed but capable of opening in response to depolarization.
-
Open (Activated) State: Upon membrane depolarization, the channel rapidly opens, allowing an influx of sodium ions that further depolarizes the membrane.
-
Inactivated State: Shortly after opening, the channel enters a non-conductive, inactivated state from which it cannot immediately reopen. The channel must return to the resting state before it can be activated again.
The seamless transition between these states is fundamental for normal nerve impulse transmission. Parethoxycaine disrupts this process by physically and allosterically modulating the function of these channels.
The Modulated Receptor Hypothesis: A Framework for Parethoxycaine's Action
The interaction of parethoxycaine with sodium channels is best explained by the Modulated Receptor Hypothesis .[2][3] This model posits that:
-
Local anesthetics bind to a specific receptor site within the sodium channel.
-
The affinity of the drug for this receptor site is dependent on the conformational state of the channel.
-
Parethoxycaine has a relatively low affinity for the resting state of the channel and a significantly higher affinity for the open and inactivated states.[4]
-
The binding of the drug to the channel stabilizes the inactivated state, making it less likely to return to the resting state.
This state-dependent binding has two major consequences: tonic block and use-dependent (phasic) block.
Tonic Block
At rest, a small fraction of sodium channels may be blocked by parethoxycaine, a phenomenon known as tonic block .[5] The extent of this block is determined by the drug's affinity for the resting state of the channel. For most local anesthetics, tonic block is relatively weak and requires higher concentrations of the drug.
Use-Dependent (Phasic) Block
Use-dependent block is a clinically crucial characteristic of local anesthetics like parethoxycaine.[6] It refers to the progressive increase in channel block with repeated stimulation (i.e., a train of action potentials). During each depolarization, channels transition from the resting to the open and then to the inactivated states. Because parethoxycaine has a higher affinity for the open and inactivated states, more drug molecules bind to the channels with each action potential.[7] If the time between action potentials is shorter than the time it takes for the drug to dissociate from the inactivated channels, the block accumulates, leading to a more profound inhibition of nerve impulses. This makes parethoxycaine particularly effective at blocking nerves that are firing at high frequencies, which is often the case in pain pathways.
The Molecular Binding Site of Parethoxycaine
Extensive research, primarily through site-directed mutagenesis and molecular modeling of other local anesthetics, has identified the binding site for this class of drugs within the inner pore of the sodium channel.[8] The receptor site is located in the S6 transmembrane segment of domain IV (IV-S6) of the channel's alpha subunit.[4] Key amino acid residues, particularly an aromatic phenylalanine residue, are critical for the high-affinity binding of local anesthetics in the open and inactivated states.[4] It is proposed that the aromatic ring of the local anesthetic molecule engages in a π-π stacking or cation-π interaction with this phenylalanine residue, while the protonated amine group interacts with other residues in the pore, physically occluding the channel and stabilizing the inactivated state.
Quantitative Data on Sodium Channel Inhibition
As of the latest available data, specific quantitative metrics for the interaction of this compound with voltage-gated sodium channels (e.g., IC50 values for different channel states, binding affinities, and kinetic parameters) are not extensively reported in publicly accessible literature. However, to provide a framework for the type of data essential for characterizing a local anesthetic, the following tables present representative data for a well-studied local anesthetic, Lidocaine . These tables serve as a template for the expected quantitative profile of parethoxycaine.
Table 1: State-Dependent Affinity of Lidocaine for Voltage-Gated Sodium Channels
| Channel State | IC50 (µM) | Notes |
| Resting State | ~300 - 900 | Low affinity; measured with infrequent stimulation from a hyperpolarized holding potential.[2][9] |
| Open State | ~20 | High affinity; measured in inactivation-deficient mutant channels.[2] |
| Inactivated State | ~10 - 20 | High affinity; measured using prepulses to induce inactivation.[10][11] |
Table 2: Kinetic Parameters of Lidocaine Binding to Sodium Channels
| Parameter | Value | Description |
| Forward Binding Rate (Open State, ko) | 1.3 x 105 M-1s-1 | Rate of association of lidocaine to the open channel.[12] |
| Forward Binding Rate (Inactivated State, ki) | 2.4 x 104 M-1s-1 | Rate of association of lidocaine to the inactivated channel.[12] |
Experimental Protocols
The characterization of parethoxycaine's effects on sodium channels relies heavily on electrophysiological techniques, particularly the whole-cell patch-clamp method.[13] This technique allows for the precise control of the cell membrane voltage and the direct measurement of the ionic currents flowing through the sodium channels.
Whole-Cell Patch-Clamp Protocol for Determining State-Dependent Inhibition
This protocol is designed to measure the IC50 of parethoxycaine for the resting and inactivated states of a specific sodium channel subtype (e.g., Nav1.5) expressed in a heterologous system like HEK293 cells.
5.1.1. Materials and Solutions
-
Cell Culture: HEK293 cells stably expressing the desired human Nav channel subtype.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
This compound Stock Solution: 100 mM in deionized water, serially diluted in the external solution to the desired final concentrations.
5.1.2. Electrophysiological Recording
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Allow the cell to stabilize for 5-10 minutes after achieving the whole-cell configuration.
-
Perfuse the cell with the external solution (control).
5.1.3. Voltage-Clamp Protocols
-
Tonic (Resting State) Block:
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply a brief (e.g., 20 ms) depolarizing test pulse to 0 mV to elicit a peak inward sodium current.
-
Apply these pulses at a low frequency (e.g., 0.1 Hz) to prevent the accumulation of use-dependent block.
-
After recording a stable baseline current, perfuse the cell with increasing concentrations of parethoxycaine and repeat the stimulation protocol.
-
-
Phasic (Inactivated State) Block:
-
From the holding potential of -120 mV, apply a long (e.g., 500 ms) conditioning prepulse to a depolarized potential (e.g., -50 mV) to induce channel inactivation.
-
Immediately following the prepulse, apply the test pulse to 0 mV.
-
Record the peak current and compare it to the current elicited without the conditioning prepulse.
-
Repeat this protocol with increasing concentrations of parethoxycaine.
-
5.1.4. Data Analysis
-
Measure the peak inward sodium current for each concentration of parethoxycaine.
-
Normalize the current at each concentration to the control current (in the absence of the drug).
-
Plot the normalized current as a function of the logarithm of the parethoxycaine concentration.
-
Fit the data to the Hill equation to determine the IC50 value for both the resting and inactivated states.
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts discussed.
Conclusion
This compound functions as a potent local anesthetic by inhibiting voltage-gated sodium channels. Its mechanism of action is elegantly described by the Modulated Receptor Hypothesis, highlighting its state-dependent binding with high affinity for the open and inactivated channel conformations. This leads to both tonic and, more significantly, use-dependent block, which allows for the selective inhibition of rapidly firing neurons, such as those involved in pain signaling. The binding site is located within the channel pore, with key interactions involving aromatic residues in the IV-S6 segment. While specific quantitative data for parethoxycaine remains to be fully elucidated in the public domain, the experimental protocols outlined in this guide provide a clear path for the detailed characterization of its interaction with sodium channels. A thorough understanding of this mechanism is paramount for the rational design and development of novel, more effective, and safer local anesthetic agents.
References
- 1. Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study | PLOS Computational Biology [journals.plos.org]
- 2. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Block of Inactivation-deficient Na+ Channels by Local Anesthetics in Stably Transfected Mammalian Cells: Evidence for Drug Binding Along the Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A molecular basis for the different local anesthetic affinities of resting versus open and inactivated states of the sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Sodium Channels and Local Anesthetics—Old Friends With New Perspectives [frontiersin.org]
- 6. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of gating and drug block of sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lidocaine block of cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lidocaine block of cardiac sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic analysis of phasic inhibition of neuronal sodium currents by lidocaine and bupivacaine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]
Chemical structure and properties of Parethoxycaine hydrochloride
An In-Depth Technical Guide to Parethoxycaine Hydrochloride
Introduction
This compound is a benzoate ester compound classified as a local anesthetic.[1] Its primary pharmacological function is to induce temporary numbness and block pain sensation in a localized area by reversibly inhibiting nerve conduction. Like other local anesthetics of its class, its mechanism of action is centered on the blockade of ion channels essential for the initiation and propagation of neuronal signals. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies for its analysis, tailored for researchers and professionals in drug development.
Chemical Structure and Physicochemical Properties
This compound is the hydrochloride salt of Parethoxycaine. The core structure consists of a p-ethoxybenzoic acid moiety ester-linked to a diethylaminoethanol side chain.
Identifiers and Molecular Properties
The following table summarizes the key chemical identifiers for Parethoxycaine and its hydrochloride salt.
| Property | This compound | Parethoxycaine (Base) | Citation(s) |
| CAS Number | 136-46-9 | 94-23-5 | [1][2] |
| Molecular Formula | C₁₅H₂₄ClNO₃ | C₁₅H₂₃NO₃ | [2][3] |
| Molecular Weight | 301.81 g/mol | 265.35 g/mol | [2][3] |
| IUPAC Name | 2-(diethylamino)ethyl 4-ethoxybenzoate;hydrochloride | 2-(diethylamino)ethyl 4-ethoxybenzoate | [1][4] |
| SMILES | N/A | CCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC | [1][5] |
| InChIKey | N/A | OWWVHQUOYSPNNE-UHFFFAOYSA-N | [1][5] |
Physicochemical Data
This table outlines the known physical and chemical properties of the compound.
| Property | Value | Citation(s) |
| Melting Point | 172.5-173.5 °C | [6] |
| Boiling Point | 366.1 °C at 760 mmHg | [2] |
| Flash Point | 175.2 °C | [2] |
| Vapor Pressure | 1.5E-05 mmHg at 25°C | [2] |
| pKa (Basic) | 8.8 | [7] |
| CLogP | 3.96 | [7] |
| Topological Polar Surface Area (TPSA) | 38.77 Ų | [7] |
Mechanism of Action
The anesthetic properties of this compound stem from its ability to block nerve signal transmission. The primary molecular target is the voltage-gated sodium ion channel located in the neuronal cell membrane.[8][9][10]
-
Resting State: In a resting neuron, the sodium channel is closed, and a membrane potential is maintained.
-
Depolarization: Upon receiving a stimulus (e.g., from a pain receptor), the channel opens, allowing a rapid influx of sodium ions (Na⁺) into the cell.
-
Action Potential: This influx of positive charge depolarizes the membrane, generating an action potential that propagates along the nerve fiber toward the central nervous system.
-
Blockade by Parethoxycaine: Parethoxycaine binds to a specific site within the sodium channel.[8] This action physically obstructs the channel, preventing the influx of sodium ions. By inhibiting depolarization, the generation and conduction of the action potential are halted, and the pain signal is not transmitted to the brain.[9]
As an ester-type local anesthetic, Parethoxycaine is expected to be metabolized primarily by plasma esterases, leading to a relatively short duration of action.[8][9]
Pharmacological Data
Quantitative data on the specific bioactivity of Parethoxycaine is limited. However, its inhibitory concentration against its primary target has been documented.
| Target Class | Target Subtype | Action | Activity Value (-log[M]) | Citation(s) |
| Ion Channel | Sodium channel alpha subunits (brain) | IC₅₀ | 4.62 | [7] |
Experimental Protocols
While specific, published protocols for this compound are scarce, its quantification can be achieved using standard analytical techniques established for similar amine-containing ester compounds. Below is an exemplar protocol for its determination via visible spectrophotometry based on oxidative coupling reactions.[11][12]
Exemplar Protocol: Spectrophotometric Quantification of this compound
1. Principle: This method is based on the oxidative coupling reaction of this compound with a chromogenic agent (e.g., phenothiazine) in the presence of an oxidizing agent (e.g., ferric nitrate).[12] The reaction forms a stable, colored product whose absorbance is directly proportional to the concentration of the drug, in accordance with Beer's Law.
2. Reagents and Materials:
-
This compound reference standard
-
Volumetric flasks (10, 25, 100 mL)
-
Pipettes
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
-
Deionized water
-
Chromogenic agent solution (e.g., 0.2% phenothiazine in ethanol)
-
Oxidizing agent solution (e.g., 0.5% ferric nitrate in 0.1 M nitric acid)
3. Standard Solution Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of Parethoxycaine HCl reference standard and dissolve it in deionized water in a 100 mL volumetric flask. Make up to the mark with deionized water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from approximately 2 to 80 µg/mL.
4. General Analytical Procedure:
-
Pipette 1.0 mL of each working standard solution into a series of 25 mL volumetric flasks.
-
To each flask, add 2.0 mL of the chromogenic agent solution and swirl to mix.
-
Add 1.5 mL of the oxidizing agent solution to each flask.
-
Dilute to the mark with deionized water, cap the flasks, and mix thoroughly.
-
Allow the reaction to proceed for 10-15 minutes at room temperature for full color development.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax), determined by scanning the spectrum of a mid-range standard against a reagent blank. The reagent blank is prepared identically but with 1.0 mL of deionized water instead of the drug solution.
5. Calibration and Analysis:
-
Plot a calibration curve of absorbance versus concentration (µg/mL).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
To determine the concentration in an unknown sample, prepare the sample using the same procedure and measure its absorbance. Calculate the concentration using the regression equation.
References
- 1. Parethoxycaine | C15H23NO3 | CID 7183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 136-46-9 [chemnet.com]
- 3. merckindex.rsc.org [merckindex.rsc.org]
- 4. Benzoic acid, 4-ethoxy-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | C15H24ClNO3 | CID 8694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. chembk.com [chembk.com]
- 7. parethoxycaine [drugcentral.org]
- 8. What is the mechanism of Propoxycaine hydrochloride? [synapse.patsnap.com]
- 9. What is the mechanism of Proparacaine Hydrochloride? [synapse.patsnap.com]
- 10. What is the mechanism of Pramocaine Hydrochloride? [synapse.patsnap.com]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Purification of Parethoxycaine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Parethoxycaine hydrochloride, a local anesthetic agent. The information presented is collated from established chemical synthesis principles and analogous procedures for related compounds, offering a foundational resource for laboratory-scale preparation and process development.
Introduction
This compound, chemically known as 2-(diethylamino)ethyl 4-ethoxybenzoate hydrochloride, is a local anesthetic belonging to the ester class. Its synthesis involves the formation of an ester linkage between 4-ethoxybenzoic acid and 2-(diethylamino)ethanol, followed by conversion to its hydrochloride salt to enhance stability and solubility. This guide details the primary synthesis pathways, experimental protocols, and purification techniques.
Synthesis of Parethoxycaine Base
The synthesis of the free base of Parethoxycaine can be achieved through two primary routes: direct Fischer esterification of 4-ethoxybenzoic acid and a method involving the corresponding acyl chloride.
Method 1: Fischer Esterification
This classic method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-ethoxybenzoic acid (1 equivalent), 2-(diethylamino)ethanol (1.2 equivalents), and an acidic catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1 equivalents). An inert solvent that forms an azeotrope with water, such as toluene or xylene, should be used to facilitate the removal of water and drive the reaction to completion.
-
Reaction: The mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, the reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude Parethoxycaine base.
Method 2: Acyl Chloride Intermediate
This method involves the conversion of 4-ethoxybenzoic acid to its more reactive acyl chloride, which then reacts with 2-(diethylamino)ethanol.
2.2.1. Synthesis of 4-Ethoxybenzoyl Chloride
Experimental Protocol:
-
Reaction Setup: In a fume hood, a flask is charged with 4-ethoxybenzoic acid (1 equivalent) and an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride.
-
Reaction: The mixture is stirred at room temperature or gently heated until the evolution of gas (HCl and SO₂ if using thionyl chloride) ceases.
-
Isolation: The excess chlorinating agent is removed by distillation, often under reduced pressure, to yield the crude 4-ethoxybenzoyl chloride, which can be used in the next step without further purification.
2.2.2. Esterification using 4-Ethoxybenzoyl Chloride
Experimental Protocol:
-
Reaction Setup: 2-(diethylamino)ethanol (1 equivalent) is dissolved in an aprotic solvent such as dichloromethane (DCM) or diethyl ether in a flask equipped with a dropping funnel and a magnetic stirrer. The flask is cooled in an ice bath.
-
Reaction: 4-ethoxybenzoyl chloride (1 equivalent), dissolved in the same solvent, is added dropwise to the cooled solution of the amino alcohol. A base, such as triethylamine or pyridine (1.1 equivalents), is often added to scavenge the HCl produced during the reaction.
-
Work-up: After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude Parethoxycaine base.
Purification of Parethoxycaine Base
The crude Parethoxycaine base obtained from either method can be purified by vacuum distillation or column chromatography.
Synthesis of this compound
The purified Parethoxycaine base is converted to its hydrochloride salt to improve its stability and water solubility.
Experimental Protocol:
-
Salt Formation: The purified Parethoxycaine base is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol.
-
Precipitation: A solution of hydrochloric acid in a miscible solvent (e.g., ethereal HCl or isopropanolic HCl) is added dropwise with stirring. The hydrochloride salt precipitates out of the solution.
-
Isolation: The precipitate is collected by vacuum filtration, washed with a small amount of the cold solvent, and dried in a vacuum oven to yield pure this compound.
Purification of this compound
The primary method for purifying this compound is recrystallization.
Experimental Protocol:
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the hydrochloride salt is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallizing hydrochloride salts of local anesthetics include ethanol, isopropanol, or mixtures of alcohol and water.
-
Recrystallization: The crude this compound is dissolved in a minimal amount of the hot solvent. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried.
Data Presentation
The following table summarizes the key reactants and expected outcomes for the synthesis of Parethoxycaine. Please note that yields are representative and can vary based on reaction scale and optimization.
| Synthesis Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Typical Yield (%) |
| Fischer Esterification | 4-Ethoxybenzoic acid | 2-(Diethylamino)ethanol | H₂SO₄ or p-TsOH | Toluene | 60-75 |
| Acyl Chloride Formation | 4-Ethoxybenzoic acid | Thionyl chloride | - | - | >90 |
| Esterification (Acyl Chloride) | 4-Ethoxybenzoyl chloride | 2-(Diethylamino)ethanol | Triethylamine | Dichloromethane | 80-95 |
| Hydrochloride Formation | Parethoxycaine Base | Hydrochloric Acid | - | Diethyl Ether | >95 |
Visualizations
The following diagrams illustrate the logical workflows for the synthesis of this compound.
Caption: Overall workflow for the synthesis of this compound.
Caption: Detailed workflow for the purification of this compound.
The In Vivo Pharmacokinetics and Metabolism of Parethoxycaine Hydrochloride: A Technical Overview
A comprehensive review of available scientific literature reveals a significant scarcity of specific in vivo pharmacokinetic and metabolic data for Parethoxycaine hydrochloride. Despite extensive searches, no detailed quantitative data, specific experimental protocols, or elucidated metabolic pathways for this particular compound are publicly available. This guide, therefore, provides a generalized overview based on the known pharmacology of structurally related ester-type local anesthetics, such as procaine, to infer the likely pharmacokinetic profile and metabolic fate of this compound in vivo. This information is intended for researchers, scientists, and drug development professionals, and it should be emphasized that the presented pathways and protocols are illustrative and not based on direct experimental evidence for this compound.
I. Postulated Pharmacokinetic Profile
The pharmacokinetics of a drug encompass its absorption, distribution, metabolism, and excretion (ADME). For an ester-type local anesthetic like this compound, the following characteristics are anticipated.
A. Absorption
Following administration, the absorption of this compound into the systemic circulation is dependent on the route of administration (e.g., injection, topical application), the vascularity of the administration site, and the physicochemical properties of the drug. The presence of vasoconstrictors, such as epinephrine, can decrease the rate of systemic absorption, thereby prolonging the local anesthetic effect and reducing the risk of systemic toxicity.
B. Distribution
Once in the bloodstream, this compound would be distributed to various tissues. The extent of distribution is influenced by factors such as tissue perfusion, plasma protein binding, and the lipid solubility of the compound.
C. Metabolism
The primary route of metabolism for ester-type local anesthetics is rapid hydrolysis by plasma cholinesterases (pseudocholinesterases).[1] This enzymatic process is expected to be the main pathway for the biotransformation of this compound.
D. Excretion
The water-soluble metabolites resulting from hydrolysis are primarily excreted by the kidneys.[2] The rate of excretion is dependent on renal function.
Due to the lack of specific studies on this compound, no quantitative data for parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and bioavailability (F) can be provided.
II. Hypothetical Metabolic Pathway
Based on the structure of this compound and the known metabolism of other ester local anesthetics, a probable metabolic pathway involves the hydrolysis of the ester linkage.
The proposed primary metabolic pathway for this compound is hydrolysis by plasma cholinesterases, yielding two main metabolites:
-
p-Ethoxybenzoic acid: An aromatic carboxylic acid.
-
Diethylaminoethanol: An amino alcohol.
These metabolites are generally pharmacologically inactive and more water-soluble than the parent compound, facilitating their renal excretion.
Hypothetical metabolic pathway of this compound.
III. Generic Experimental Protocols for In Vivo Pharmacokinetic Studies
To determine the actual pharmacokinetic parameters and metabolic profile of this compound, a series of in vivo experiments would be necessary. The following outlines a generic workflow for such a study in an animal model.
A. Animal Model Selection and Dosing
A suitable animal model (e.g., rat, dog) would be selected. The compound would be administered via the intended clinical route (e.g., intravenous, subcutaneous).
B. Blood Sample Collection
Blood samples would be collected at predetermined time points post-administration to capture the absorption, distribution, and elimination phases of the drug.
C. Bioanalytical Method
A validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), would be required to quantify the concentration of this compound and its potential metabolites in plasma samples.[3]
D. Pharmacokinetic Analysis
The resulting plasma concentration-time data would be analyzed using pharmacokinetic modeling software to determine key parameters.
E. Metabolite Identification
Urine and feces would be collected to identify and quantify the excreted metabolites, confirming the metabolic pathway.
Generic workflow for an in vivo pharmacokinetic study.
IV. Conclusion
While a detailed, data-rich technical guide on the in vivo pharmacokinetics and metabolism of this compound cannot be constructed from the currently available literature, this overview provides a scientifically grounded, albeit hypothetical, framework. It is based on the well-established principles of pharmacology and the known behavior of structurally similar ester-type local anesthetics. Future in vivo studies are necessary to elucidate the specific pharmacokinetic properties and metabolic pathways of this compound. Researchers are strongly encouraged to conduct such studies to fill the existing knowledge gap.
References
Parethoxycaine Hydrochloride: A Technical Guide to its Solubility for Research Applications
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of parethoxycaine hydrochloride, a local anesthetic of the ester type. A comprehensive understanding of a compound's solubility in various solvents is fundamental for a wide range of research and development activities, including formulation development, in vitro and in vivo screening, and toxicological assessments. This document outlines the available solubility data, presents a detailed experimental protocol for its determination, and visualizes the compound's mechanism of action and the experimental workflow for solubility testing.
Solubility of this compound
A thorough review of publicly available scientific literature, safety data sheets, and chemical databases did not yield specific quantitative solubility data (e.g., in mg/mL) for this compound in common laboratory solvents. The principle of "like dissolves like" suggests that as a hydrochloride salt, it would exhibit some degree of solubility in polar solvents. However, empirical determination is necessary for precise quantification.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Chemical Formula | Polarity | Quantitative Solubility (mg/mL at 25°C) |
| Water | H₂O | Polar Protic | Data not available |
| Ethanol | C₂H₅OH | Polar Protic | Data not available |
| Methanol | CH₃OH | Polar Protic | Data not available |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Data not available |
Note: The absence of data highlights the necessity for experimental determination of this compound's solubility for specific research applications.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and recommended technique for determining the thermodynamic (equilibrium) solubility of a compound.[1][2][3][4][5] This protocol provides a generalized yet detailed methodology for determining the solubility of this compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid form)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Glass vials with screw caps
-
Thermostatically controlled orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of a Supersaturated Solution:
-
Add an excess amount of this compound to a predetermined volume of the solvent in a glass vial. An excess is ensured by the presence of undissolved solid material at the bottom of the vial after an initial mixing.[3]
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or water bath set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.[1][3]
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.
-
To ensure complete separation of the undissolved solid from the saturated solution, centrifuge the vials at a high speed.[1]
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.[5]
-
Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
-
Quantification:
-
Data Reporting:
-
The solubility is reported as the concentration of the saturated solution, typically in mg/mL or mol/L, at the specified temperature.
-
Visualizations
Signaling Pathway of this compound
Parethoxycaine, as a local anesthetic, functions by blocking nerve impulses. Its primary mechanism of action involves the inhibition of voltage-gated sodium channels in the neuronal cell membrane.[6][7][8] This blockade prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[6]
Caption: Mechanism of action of this compound.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the shake-flask method for determining the solubility of a compound.
Caption: Workflow for the shake-flask solubility determination method.
References
- 1. enamine.net [enamine.net]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. benchchem.com [benchchem.com]
- 6. medistudygo.com [medistudygo.com]
- 7. partone.litfl.com [partone.litfl.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
Spectroscopic Analysis of Parethoxycaine Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for Parethoxycaine hydrochloride (CAS 136-46-9), a local anesthetic. The following sections detail the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra. This document is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and development of pharmaceutical compounds.
Spectroscopic Data Summary
The spectroscopic data for Parethoxycaine and its hydrochloride salt are compiled from various databases. While a complete experimental dataset for the hydrochloride salt is not publicly available, the following tables summarize the most relevant accessible information.
Table 1: ¹H NMR Spectroscopic Data of Parethoxycaine (Free Base)
The following proton NMR data was obtained for the free base of Parethoxycaine in deuterated chloroform (CDCl₃) at 400 MHz.
| Chemical Shift (δ) ppm | Multiplicity |
| 1.05 | Triplet |
| 1.41 | Triplet |
| 2.61 | Quartet |
| 2.85 | Triplet |
| 4.03 | Quartet |
| 4.30 | Triplet |
| 6.88 | Doublet |
| 7.95 | Doublet |
Data sourced from the Human Metabolome Database (HMDB).
Table 2: ¹³C NMR Spectroscopic Data of this compound
As of the latest search, a publicly accessible, detailed experimental ¹³C NMR spectrum for this compound is not available.
Table 3: Mass Spectrometry Data of Parethoxycaine (Free Base)
The following mass spectrometry data is for the free base of Parethoxycaine, obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |
| 86 | Base Peak | [CH₂=N(CH₂CH₃)₂]⁺ |
| 265 | Parent Peak | [M]⁺ |
Data corresponds to NIST number 408679.[1] A complete list of fragment intensities is not publicly available.
Table 4: IR Spectroscopic Data of this compound
As of the latest search, a publicly accessible, detailed experimental IR spectrum for this compound is not available.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are intended to serve as a guide and may require optimization for specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a suitable deuterated solvent (e.g., Deuterated Chloroform - CDCl₃, Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as Tetramethylsilane (TMS), may be added for chemical shift calibration.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
The spectrometer is tuned and locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, and number of scans.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent compatible with the ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).
-
Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g., ESI or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap) is used. For GC-MS, the sample is introduced via a gas chromatograph.
-
Data Acquisition:
-
Direct Infusion ESI-MS: The sample solution is introduced directly into the ionization source at a constant flow rate. The mass spectrometer is set to scan a relevant m/z range.
-
GC-EI-MS: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the EI source, where they are fragmented and analyzed by the mass spectrometer.
-
-
Data Analysis: The resulting mass spectrum shows the relative abundance of different ions as a function of their m/z ratio. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid powder is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty ATR crystal or a blank KBr pellet is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the IR spectrum.
-
Data Analysis: The spectrum displays the percentage of transmittance or absorbance of infrared radiation at different wavenumbers (cm⁻¹). The characteristic absorption bands are correlated to specific functional groups within the molecule.
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a pharmaceutical compound like this compound.
References
Historical development and discovery of Parethoxycaine as a local anesthetic
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Parethoxycaine, a benzoate ester local anesthetic, holds a place in the historical development of pain management, emerging from the scientific pursuit of safer and more effective alternatives to cocaine. Though less renowned than its cousin, procaine (Novocaine), Parethoxycaine's journey from synthesis to clinical application offers valuable insights into the principles of local anesthetic drug design and evaluation. This technical guide provides a comprehensive overview of the historical development, discovery, and experimental evaluation of Parethoxycaine, intended for researchers, scientists, and drug development professionals.
Historical Development and Discovery
The late 19th and early 20th centuries were a pivotal period in the development of local anesthetics. The discovery of cocaine's anesthetic properties revolutionized surgery, but its significant toxicity and addictive potential spurred a search for synthetic substitutes.[1] German chemist Alfred Einhorn's synthesis of procaine in 1905 marked a significant breakthrough, establishing the p-aminobenzoic acid ester scaffold as a promising template for new local anesthetics.[2]
It is within this context of molecular exploration that Parethoxycaine, chemically known as 2-(diethylamino)ethyl 4-ethoxybenzoate, was developed. While the exact date and discoverer of Parethoxycaine are not as widely documented as those of procaine, its structural similarity suggests it was likely synthesized as part of the broader investigation into procaine analogs. The core structure consists of a lipophilic aromatic ring (p-ethoxybenzoic acid), an intermediate ester linkage, and a hydrophilic tertiary amine group (diethylaminoethyl), a classic arrangement for ester-type local anesthetics.[3]
Parethoxycaine was previously approved for use as a local anesthetic in the United States, indicating that it underwent preclinical and clinical evaluation to establish its safety and efficacy profile.[3]
Physicochemical Properties
A thorough understanding of a drug's physicochemical properties is fundamental to comprehending its pharmacokinetic and pharmacodynamic behavior. Key properties of Parethoxycaine are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 2-(diethylamino)ethyl 4-ethoxybenzoate | [3] |
| CAS Number | 94-23-5 | [3] |
| Hydrochloride CAS | 136-46-9 | [4] |
| Molecular Formula | C₁₅H₂₃NO₃ | [3] |
| Molecular Weight | 265.35 g/mol | [3] |
Synthesis
The synthesis of Parethoxycaine, as a p-aminobenzoic acid ester, follows established organic chemistry principles. A likely synthetic route involves the esterification of p-ethoxybenzoic acid with 2-diethylaminoethanol. A more detailed, generalized protocol for the synthesis of a related compound, 2-(diethylamino)ethyl chloride hydrochloride, a common precursor for such esters, is described below.
General Synthesis Protocol for Diethylaminoethyl Esters
A common method for synthesizing diethylaminoethyl esters involves the reaction of a carboxylic acid chloride with 2-diethylaminoethanol. For Parethoxycaine, this would involve the following conceptual steps:
-
Preparation of p-ethoxybenzoyl chloride: p-ethoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the more reactive acid chloride.
-
Esterification: The resulting p-ethoxybenzoyl chloride is then reacted with 2-diethylaminoethanol in the presence of a base to neutralize the hydrochloric acid byproduct, yielding Parethoxycaine.
-
Purification: The final product is then purified through techniques such as recrystallization or chromatography.
A similar, documented synthesis for N-diethylaminoethyl-p-[2-(-n-octyloxy)-benzoyl]aminobenzoate involves reacting the corresponding acid chloride with N,N-diethylethanolamine in the presence of triethylamine in dichloromethane. The crude product is then purified using flash chromatography.[5]
Mechanism of Action
Like other local anesthetics, Parethoxycaine's primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes.[1] This action inhibits the influx of sodium ions necessary for the generation and propagation of action potentials. By preventing nerve depolarization, Parethoxycaine effectively blocks the transmission of pain signals from the periphery to the central nervous system.
The following diagram illustrates the general signaling pathway of local anesthetic action:
Experimental Protocols for Efficacy and Toxicity Testing
The evaluation of local anesthetics historically relied on a series of in vivo and, later, in vitro and human experimental models. These protocols were designed to assess the potency, onset, duration of action, and safety of new compounds.
In Vivo Animal Models (Historical)
Early preclinical testing of local anesthetics like Parethoxycaine would have likely involved the following classical animal models:
-
Plexus Anesthesia in Frogs: This method assesses the time to onset of nerve block by immersing the frog's hind limbs in a solution of the local anesthetic and observing the loss of withdrawal reflex to a chemical or electrical stimulus.[6]
-
Surface Anesthesia in Rabbits (Corneal Reflex): The anesthetic solution is applied to the cornea of a rabbit's eye, and the loss of the blink reflex upon stimulation with a fine hair or probe is measured to determine the onset and duration of anesthesia.[6]
-
Infiltration Anesthesia in Guinea Pigs: The local anesthetic is injected intradermally into the back of a guinea pig. The area is then stimulated with a sharp probe at set intervals, and the presence or absence of a skin twitch (panniculus carnosus reflex) is used to determine the area and duration of anesthesia.[7]
Quantitative Sensory Testing (QST) in Humans
In later stages of development and for more refined analysis, quantitative sensory testing (QST) would be employed in human subjects. QST provides a standardized and objective measure of sensory function.
General QST Protocol:
-
Baseline Measurement: Before administration of the anesthetic, baseline sensory thresholds are determined for various modalities, including:
-
Thermal thresholds: Cold and warm detection thresholds, and cold and heat pain thresholds.
-
Mechanical thresholds: Von Frey hair detection threshold (light touch) and pinprick pain threshold.
-
-
Anesthetic Administration: The local anesthetic is administered via the intended route (e.g., infiltration, nerve block).
-
Post-Administration Testing: Sensory thresholds are re-evaluated at specific time points following administration to determine the onset, depth, and duration of the anesthetic block.[8][9]
The following diagram outlines a typical workflow for a clinical trial evaluating a local anesthetic using QST:
Efficacy and Toxicity Data
Inferred Efficacy Profile:
-
Onset of Action: Likely similar to or slightly slower than procaine, depending on its pKa and lipid solubility.
-
Duration of Action: As an ester-type local anesthetic, it would be subject to hydrolysis by plasma cholinesterases, leading to a relatively short to moderate duration of action.[10]
-
Potency: The ethoxy substitution on the aromatic ring might influence its lipid solubility and, consequently, its potency compared to procaine.
Toxicity Profile:
-
Systemic Toxicity: Like other local anesthetics, excessive systemic absorption can lead to central nervous system (CNS) and cardiovascular toxicity. CNS effects can range from lightheadedness and tinnitus to seizures and coma. Cardiovascular effects can include hypotension, arrhythmias, and cardiac arrest.[11]
-
Allergenic Potential: As an ester-type local anesthetic, Parethoxycaine has the potential to cause allergic reactions in susceptible individuals due to its metabolism to a p-aminobenzoic acid (PABA) derivative.[10]
The following table provides a comparative summary of minimum toxic doses for various local anesthetics, which can serve as a general reference for the expected toxicity range of ester-type agents.
| Local Anesthetic | Minimum Intravenous Toxic Dose (mg/kg) |
| Procaine | 19.2 |
| Tetracaine | 2.5 |
| Chloroprocaine | 22.8 |
| Lidocaine | 6.4 |
| Mepivacaine | 9.8 |
| Bupivacaine | 1.6 |
| Etidocaine | 3.4 |
| Source: Adapted from Local Anesthetic Toxicity: Practice Essentials, Background, Pathophysiology (2024)[11] |
Conclusion
Parethoxycaine represents a chapter in the ongoing story of local anesthetic development. While it has been largely superseded by newer agents with more favorable pharmacokinetic and safety profiles, its study provides a valuable lens through which to understand the fundamental principles of local anesthesia. As a likely analog of procaine, its existence underscores the intensive structure-activity relationship studies that characterized early pharmaceutical chemistry. For modern researchers, the history of compounds like Parethoxycaine serves as a reminder of the iterative process of drug discovery and the foundational experimental techniques that continue to inform the development of safer and more effective pain management strategies. Further archival research into early 20th-century patent and medicinal chemistry literature may yet uncover more specific details about the unique history of this particular local anesthetic.
References
- 1. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 2. ijhns.com [ijhns.com]
- 3. Parethoxycaine | C15H23NO3 | CID 7183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
- 5. N-DIETHYLAMINOETHYL-P-[2-(-N-OCTYLOXY)-BENZOYL]AMINOBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 6. ijbamr.com [ijbamr.com]
- 7. Development of a Predictive Statistical Pharmacological Model for Local Anesthetic Agent Effects with Bayesian Hierarchical Model Parameter Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal quantitative sensory testing to assess the sensory effects of three local anesthetic solutions in a randomized trial of interscalene blockade for shoulder surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative and selective assessment of sensory block during lumbar epidural anaesthesia with 1% or 2% lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Local anesthetic toxicity: acute and chronic management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Local Anesthetic Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
Parethoxycaine hydrochloride CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parethoxycaine hydrochloride is a local anesthetic belonging to the ester class of compounds. While it is less commonly researched than other local anesthetics such as procaine or lidocaine, it shares a fundamental mechanism of action: the blockade of voltage-gated sodium channels in neuronal membranes. This action inhibits the propagation of action potentials, thereby preventing the transmission of pain signals. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and pharmacological profile. Due to the limited availability of detailed experimental data specific to this compound, this guide also incorporates representative methodologies and data from closely related p-aminobenzoic acid (PABA) ester local anesthetics to provide a thorough technical context for researchers.
Chemical and Physical Data
This compound is the hydrochloride salt of Parethoxycaine. The fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 136-46-9 | [1] |
| Molecular Formula | C₁₅H₂₄ClNO₃ | [1] |
| Molecular Weight | 301.81 g/mol | [1] |
| IUPAC Name | 2-(diethylamino)ethyl 4-ethoxybenzoate;hydrochloride | N/A |
| Synonyms | Diethoxin, Diethoxine, Ethoxycaine, Intracaine hydrochloride | [1] |
Parethoxycaine (Base)
| Property | Value | Source |
| CAS Number | 94-23-5 | N/A |
| Molecular Formula | C₁₅H₂₃NO₃ | N/A |
| Molecular Weight | 265.35 g/mol | N/A |
Pharmacological Profile
Mechanism of Action
The primary mechanism of action for this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels on the intracellular side of the nerve membrane. This prevents the influx of sodium ions that is necessary for the depolarization of the neuronal membrane and the propagation of an action potential. The result is a transient and reversible inhibition of nerve conduction, leading to a loss of sensation in the area supplied by the affected nerve.
The proposed mechanism involves the following steps:
-
Diffusion of the uncharged base form of the anesthetic across the nerve sheath and cell membrane.
-
Re-equilibration to the charged, cationic form within the axoplasm.
-
Binding of the cationic form to a specific receptor site within the pore of the voltage-gated sodium channel.
-
Inhibition of sodium ion flux, leading to a failure to reach the threshold potential for an action potential.
Figure 1. Mechanism of action of this compound.
Experimental Protocols
Detailed experimental protocols specific to this compound are not widely available in the current literature. Therefore, the following protocols are based on standard methodologies used for the evaluation of other p-aminobenzoic acid ester local anesthetics, such as procaine and benzocaine. These can be adapted for the study of this compound.
Synthesis of Parethoxycaine (Illustrative, based on Benzocaine Synthesis)
A common method for synthesizing p-aminobenzoic acid esters is through Fischer esterification. An analogous synthesis for Parethoxycaine would involve the reaction of p-ethoxybenzoic acid with 2-(diethylamino)ethanol in the presence of an acid catalyst.
Materials:
-
p-Ethoxybenzoic acid
-
2-(Diethylamino)ethanol
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous ethanol (solvent)
-
Sodium carbonate solution (10%)
-
Ice water
-
Round-bottom flask, reflux condenser, heating mantle, beaker, filtration apparatus
Procedure:
-
Dissolve p-ethoxybenzoic acid in anhydrous ethanol in a round-bottom flask.
-
Add 2-(diethylamino)ethanol to the solution.
-
Slowly add concentrated sulfuric acid while stirring. A precipitate may form.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker of ice water.
-
Neutralize the mixture by slowly adding a 10% sodium carbonate solution until the pH is approximately 8.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent to obtain pure Parethoxycaine.
-
To prepare the hydrochloride salt, dissolve the free base in an appropriate solvent and treat with hydrochloric acid.
Figure 2. Illustrative synthesis workflow for Parethoxycaine.
In Vitro Evaluation of Sodium Channel Blockade (Electrophysiology)
The potency and kinetics of sodium channel blockade can be assessed using patch-clamp electrophysiology on isolated neurons or cells expressing sodium channels (e.g., HEK293 cells).
Materials:
-
Cell line expressing the sodium channel of interest (e.g., Nav1.5)
-
Patch-clamp rig (amplifier, micromanipulators, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External and internal pipette solutions
-
This compound stock solution
Procedure:
-
Culture cells to an appropriate confluency for patch-clamp experiments.
-
Prepare external and internal solutions. The internal solution will fill the patch pipette and the external solution will bathe the cells.
-
Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Record baseline sodium currents by applying a series of voltage steps.
-
Perfuse the cell with the external solution containing various concentrations of this compound.
-
Record sodium currents at each concentration to determine the dose-dependent inhibition.
-
Analyze the data to calculate the IC₅₀ (half-maximal inhibitory concentration) and to study the effects on channel gating properties (e.g., activation, inactivation).
Quantitative Data
Quantitative data for this compound is limited. The table below presents available physicochemical data. For context, typical IC₅₀ values for sodium channel blockade by related local anesthetics are in the micromolar to millimolar range.
| Parameter | Value | Reference |
| Molecular Weight | 301.81 g/mol | [1] |
| CLogP | 3.96 | N/A |
| Topological Polar Surface Area (TPSA) | 38.77 Ų | N/A |
Conclusion
This compound is an ester-type local anesthetic with a mechanism of action centered on the blockade of voltage-gated sodium channels. While specific experimental data for this compound is scarce in publicly available literature, its structural similarity to other p-aminobenzoic acid esters allows for the application of established experimental protocols for its synthesis and pharmacological evaluation. Further research is warranted to fully characterize the efficacy, potency, and safety profile of this compound for potential clinical applications. This guide provides a foundational framework for researchers and drug development professionals interested in exploring this and related compounds.
References
In Vitro Electrophysiological Profile of Parethoxycaine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated in vitro electrophysiological properties of Parethoxycaine hydrochloride. As a member of the local anesthetic class of compounds, its primary mechanism of action is the blockade of voltage-gated sodium channels. While specific experimental data for this compound is limited in publicly available literature, this document outlines the established theoretical framework and standard experimental protocols used to characterize such compounds. The guide details the presumed mechanism of action, provides a generalized yet detailed experimental workflow for its characterization using patch-clamp electrophysiology, and presents known quantitative data. This document is intended to serve as a foundational resource for researchers initiating in vitro studies on this compound.
Introduction
This compound is a local anesthetic agent. The defining characteristic of this class of drugs is their ability to reversibly block nerve impulse conduction, leading to a temporary loss of sensation in a localized area. This effect is primarily mediated through the inhibition of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in excitable cells, including neurons. Understanding the precise interaction of this compound with these channels is fundamental to elucidating its potency, selectivity, and potential side effects. This guide outlines the necessary in vitro electrophysiological approaches to fully characterize its pharmacological profile.
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
The primary molecular target of local anesthetics like this compound is the alpha subunit of voltage-gated sodium channels. These channels are transmembrane proteins that cycle through resting, open, and inactivated states in response to changes in the membrane potential. This compound is expected to exhibit a state-dependent affinity, binding with higher affinity to the open and inactivated states of the sodium channel compared to the resting state.
The binding of the anesthetic molecule to a site within the channel's pore physically obstructs the influx of sodium ions, thereby preventing depolarization of the nerve membrane and halting the propagation of the action potential. This mechanism is often referred to as the "modulated receptor hypothesis."
Quantitative Data
Specific in vitro electrophysiological studies on this compound are not widely available. However, database entries report its activity on brain sodium channel alpha subunits. The following table summarizes the known quantitative data and includes placeholders for key parameters that would be determined through the experimental protocols outlined in this guide.
| Parameter | Value | Target | Comments |
| IC50 | 23.9 µM | Brain Sodium Channel Alpha Subunits (Types I, II, III) | This value represents the concentration at which 50% of the sodium channels are inhibited. The specific channel state (resting, open, or inactivated) for this measurement is not specified. |
| Tonic Block IC50 | To be determined | Voltage-Gated Sodium Channels | Inhibition of channels in the resting state, typically measured with low-frequency stimulation. |
| Use-Dependent Block IC50 | To be determined | Voltage-Gated Sodium Channels | Inhibition that increases with the frequency of channel activation, reflecting binding to open and inactivated states. |
| kon (On-rate) | To be determined | Voltage-Gated Sodium Channels | The rate constant for the association of the drug with the channel. |
| koff (Off-rate) | To be determined | Voltage-Gated Sodium Channels | The rate constant for the dissociation of the drug from the channel. |
Experimental Protocols
The following is a detailed, generalized protocol for the characterization of this compound's effects on voltage-gated sodium channels using whole-cell patch-clamp electrophysiology.
Cell Preparation
-
Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the desired human voltage-gated sodium channel subtype (e.g., Nav1.1, Nav1.2, Nav1.3).
-
Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum, antibiotics, and a selection agent to ensure continued expression of the channel.
-
Passaging: Passage cells every 2-3 days to maintain them in a logarithmic growth phase.
-
Plating: Plate cells onto glass coverslips 24-48 hours before the experiment to allow for adherence and isolation of single cells for recording.
Solutions
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in the external solution. Perform serial dilutions to obtain the final desired concentrations for the experiment.
Electrophysiological Recording
-
Apparatus: Use a standard patch-clamp rig equipped with an amplifier, a micromanipulator, an inverted microscope, and a perfusion system.
-
Pipettes: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Obtain a giga-ohm seal (>1 GΩ) on an isolated cell.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.
-
Data Acquisition: Record sodium currents using appropriate software. Apply series resistance and capacitance compensation.
Voltage-Clamp Protocols
-
Tonic Block Assessment:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz).
-
Perfuse with increasing concentrations of this compound and measure the reduction in the peak inward current.
-
Construct a dose-response curve to determine the IC50 for tonic block.
-
-
Use-Dependent Block Assessment:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV).
-
Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a higher frequency (e.g., 10 Hz).
-
Measure the progressive reduction in peak current during the pulse train in the presence of the drug.
-
Compare the block at the first pulse to the block at the last pulse to quantify use-dependency.
-
-
Recovery from Inactivation:
-
Use a two-pulse protocol. A conditioning pulse to inactivate the channels is followed by a variable recovery interval at a hyperpolarized potential before a test pulse.
-
Measure the time course of recovery from inactivation in the absence and presence of this compound to determine its effect on channel kinetics.
-
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental procedures described above.
Conclusion
This compound is presumed to function as a classical local anesthetic by blocking voltage-gated sodium channels. The in vitro electrophysiological protocols detailed in this guide provide a robust framework for confirming this mechanism and quantifying the key pharmacological parameters of its interaction with sodium channels. Such studies are essential for a comprehensive understanding of its potency, kinetics, and potential for state-dependent effects, which are critical for its development and clinical application. Further research utilizing these methodologies will be invaluable in fully elucidating the electrophysiological profile of this compound.
An In-Depth Technical Guide to the Receptor Binding Affinity of Parethoxycaine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding affinity of Parethoxycaine hydrochloride, a local anesthetic agent. The document delves into its mechanism of action, quantitative binding data, detailed experimental protocols for affinity determination, and visual representations of the relevant biological pathways and experimental workflows.
Introduction: Mechanism of Action
This compound, like other local anesthetics, exerts its therapeutic effect by blocking nerve signal transmission. Its primary molecular target is the voltage-gated sodium channel (VGSC), which is crucial for the initiation and propagation of action potentials in neurons.[1][2] The unionized form of Parethoxycaine, being lipophilic, traverses the neuronal cell membrane.[3] Once in the cytoplasm, an equilibrium is established, and the protonated, ionized form of the molecule gains access to its binding site from the intracellular side of the sodium channel.[1][3]
The binding of Parethoxycaine to the sodium channel is state-dependent, meaning it has a higher affinity for channels in the open and inactivated states compared to the resting state.[4] This binding stabilizes the inactivated state of the channel, preventing the influx of sodium ions that is necessary for membrane depolarization.[1] By inhibiting depolarization, this compound effectively blocks the generation and conduction of nerve impulses, resulting in a loss of sensation in the localized area of administration. The specific binding site for local anesthetics has been identified within the inner pore of the channel, involving key amino acid residues, notably a phenylalanine in domain IV, segment 6 (IV-S6).[5]
Quantitative Receptor Binding Data
The binding affinity of this compound for its target receptor is a critical determinant of its potency and duration of action. The following table summarizes the available quantitative data for Parethoxycaine's interaction with voltage-gated sodium channels.
| Compound | Target | Assay Type | Affinity Metric | Value | Source |
| Parethoxycaine | Sodium channel alpha subunits (brain; Types I, II, III) | Not Specified | IC50 (-log[M]) | 4.62 | Drug Central |
Note: The IC50 value is presented as the negative logarithm of the molar concentration. A higher value indicates a higher binding affinity.
Experimental Protocols
Radioligand Competition Binding Assay for Sodium Channels
Objective: To determine the binding affinity (Ki) of this compound for voltage-gated sodium channels by measuring its ability to displace a known radiolabeled ligand that binds to the same site.
Materials:
-
Membrane Preparation: Homogenates from tissues or cells expressing the target voltage-gated sodium channel subtype (e.g., rat brain synaptosomes).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand known to bind to the local anesthetic site on the sodium channel (e.g., [³H]-batrachotoxin).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand to saturate the specific binding sites.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in fresh assay buffer.
-
Determine the protein concentration of the membrane suspension.
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the unlabeled control ligand.
-
Competition Binding: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
The following diagrams illustrate the key processes involved in the action of this compound and the experimental procedure for determining its binding affinity.
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for a competition radioligand binding assay.
Caption: State-dependent binding of Parethoxycaine to the sodium channel.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Sodium Channel as a Target for Local Anesthetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Methodological & Application
Application Notes and Protocols for Parethoxycaine Hydrochloride in Peripheral Nerve Block Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parethoxycaine hydrochloride is a local anesthetic agent.[1] While specific details regarding its extensive use in contemporary animal models for peripheral nerve blocks are not widely published, its classification as a local anesthetic suggests a mechanism of action similar to other well-documented agents in its class. These application notes provide a generalized protocol for the use of this compound in peripheral nerve block studies in animal models, drawing upon established methodologies for similar compounds. The primary mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels in neuronal cell membranes, which inhibits the influx of sodium ions necessary for the generation and propagation of action potentials, thereby preventing the transmission of pain signals.[2][3][4]
Quantitative Data of Common Local Anesthetics
Due to the limited availability of specific quantitative data for this compound in animal models, the following table summarizes key parameters for commonly used local anesthetics in rodent models. This information can serve as a valuable reference for estimating the potential properties of this compound and for designing initial dose-finding studies.
| Local Anesthetic | Typical Concentration | Onset of Action | Duration of Action | Common Animal Models | Dosage Range (Dog) | Dosage Range (Cat) |
| Lidocaine | 1-2% | Rapid (1-5 min)[5] | 60-120 min[5] | Rodents, Rabbits, Dogs, Cats[6][7][8] | 4-6 mg/kg[5] | 2-4 mg/kg[5] |
| Bupivacaine | 0.25-0.5% | Slower (5-10 min)[5] | 4-6 hours[5] | Rodents, Dogs, Cats[4][6] | 1-2 mg/kg[5] | 1 mg/kg[5] |
| Ropivacaine | 0.2-0.5% | Slower (10-20 min) | 2-6 hours | Dogs, Cats[4] | 1-2 mg/kg[4] | 1-2 mg/kg[4] |
| Mepivacaine | 1-2% | Rapid (2-5 min)[5] | 2-3 hours[5] | Horses, Dogs, Cats[9] | 3-5 mg/kg[5] | 2-3 mg/kg[5] |
| Parethoxycaine HCl | Hypothetical: 1-2% | Unknown | Unknown | Rodents (suggested) | To be determined | To be determined |
Note: The values for Parethoxycaine HCl are hypothetical and should be determined experimentally. Dosages provided are general guidelines and may vary depending on the specific nerve block, injection site, and animal species.
Signaling Pathway of Local Anesthetics
Local anesthetics, including presumably this compound, exert their effects by blocking nerve impulses. The diagram below illustrates the molecular mechanism of this action.
Experimental Protocols
The following protocols are adapted from established procedures for peripheral nerve blocks in rodent models, a common choice for preclinical studies.[10] The sciatic nerve block is a frequently utilized model for assessing the efficacy of local anesthetics.[6][11][12]
Animal Preparation and Anesthesia
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are a suitable model.
-
Anesthesia: Anesthetize the animal using isoflurane (3-4% for induction, 1.5-2% for maintenance) delivered in oxygen.[13] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Preparation: Shave the fur over the lateral aspect of the thigh of the hindlimb to be injected. Disinfect the skin with an appropriate antiseptic solution.
Sciatic Nerve Block Procedure (Ultrasound-Guided)
Ultrasound guidance is recommended for accurate needle placement and to minimize tissue trauma.[11][12]
-
Positioning: Place the animal in a lateral recumbent position with the limb to be blocked uppermost.
-
Ultrasound: Use a high-frequency linear ultrasound probe to visualize the sciatic nerve, which is typically located between the biceps femoris and gluteus muscles.
-
Injection:
-
Under ultrasound guidance, advance a 25-gauge needle toward the sciatic nerve.
-
Once the needle tip is adjacent to the nerve, inject a small volume of this compound solution (e.g., 0.1-0.3 mL). The volume may need to be optimized based on the desired spread and concentration of the drug.
-
Observe the spread of the injectate around the nerve in real-time on the ultrasound image.
-
-
Control Group: A control group should receive an equivalent volume of saline.
Assessment of Nerve Block
Assessments should be performed at baseline and at regular intervals post-injection (e.g., 15, 30, 60, 90, 120 minutes) until the block resolves.
-
Motor Block Assessment:
-
Toe Spreading Reflex: Gently pinch the interdigital webbing. Absence of toe spreading indicates a motor block.
-
Grip Strength: A grip strength meter can be used to quantify motor function.[6]
-
-
Sensory Block (Nociceptive) Assessment:
-
Hot Plate Test: Place the animal on a hot plate maintained at a constant temperature (e.g., 52-55°C) and record the latency to paw withdrawal. An increased latency indicates sensory blockade.
-
Von Frey Filaments: Assess the mechanical withdrawal threshold by applying calibrated von Frey filaments to the plantar surface of the paw.[14] An increase in the withdrawal threshold indicates sensory blockade.
-
Data Analysis
-
Record the onset time, duration, and intensity of both motor and sensory blocks.
-
The area under the curve (AUC) for the block effect over time can be calculated to compare the efficacy of different doses of this compound.[6]
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare the effects between the this compound group and the saline control group.
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical peripheral nerve block experiment using an animal model.
Safety and Toxicity Considerations
As with all local anesthetics, systemic toxicity is a potential risk, especially at higher doses. Signs of systemic toxicity can include central nervous system effects (e.g., seizures) and cardiovascular effects (e.g., arrhythmias, hypotension). It is crucial to perform dose-escalation studies to determine the therapeutic window and potential toxic doses of this compound in the chosen animal model. Close monitoring of the animal's vital signs during and after the procedure is essential.
Conclusion
These application notes and protocols provide a comprehensive framework for investigating the efficacy of this compound as a peripheral nerve block agent in animal models. While specific data for this compound is limited, the provided methodologies, based on established practices with other local anesthetics, offer a solid starting point for researchers. Rigorous dose-finding studies and careful monitoring for efficacy and toxicity are paramount for the successful and ethical use of this compound in preclinical research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Propoxycaine hydrochloride? [synapse.patsnap.com]
- 3. What is the mechanism of Proparacaine Hydrochloride? [synapse.patsnap.com]
- 4. vettimes.co.uk [vettimes.co.uk]
- 5. Membership Article [ivapm.org]
- 6. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A fully implanted drug delivery system for peripheral nerve blocks in behaving animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retrospective assessment of peripheral nerve block techniques used in cats undergoing hindlimb orthopaedic surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. westernu.edu [westernu.edu]
- 10. Animal models in peripheral nerve transection studies: a systematic review on study design and outcomes assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Refining the rat sciatic nerve block: a novel ultrasound-guided technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of Rat Sciatic Nerve for Ex Vivo Neurophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peripheral block of the hyperpolarization-activated cation current (Ih) reduces mechanical allodynia in animal models of postoperative and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Parethoxycaine Hydrochloride Using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Parethoxycaine hydrochloride in bulk drug substance and pharmaceutical formulations. The method is based on reversed-phase chromatography with UV detection, which is a common and reliable technique for the analysis of local anesthetics. The described method is a starting point and requires full validation in accordance with ICH guidelines before its implementation for routine analysis.
Introduction
This compound is a local anesthetic of the ester type, structurally related to procaine. Accurate and precise quantification is essential for quality control, ensuring the identity, purity, and potency of the drug substance and its formulated products. This document provides a detailed protocol for an HPLC method that can be used for this purpose. The method is designed to be specific, accurate, and precise.
Principle of the Method
The chromatographic separation is achieved on a C18 reversed-phase column. The mobile phase consists of a mixture of an aqueous buffer and an organic modifier, delivered in an isocratic mode. This compound is separated from potential impurities and excipients based on its partitioning between the stationary and mobile phases. Quantification is performed by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the analyte in the sample to that of a certified reference standard.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A summary of the proposed HPLC instrument and chromatographic conditions is provided in the table below.
| Parameter | Proposed Condition |
| HPLC System | An isocratic HPLC system with a UV-Vis detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 25 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (approximately 25 °C) |
| Detection Wavelength | To be determined by UV scan (estimated around 290 nm) |
| Run Time | Approximately 10 minutes |
2. Preparation of Solutions
-
Mobile Phase Preparation (25 mM Potassium Phosphate Buffer, pH 3.0):
-
Dissolve approximately 3.4 g of monobasic potassium phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 with phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing the filtered buffer and acetonitrile in a 60:40 (v/v) ratio.
-
Degas the mobile phase by sonication for 15 minutes before use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Mix thoroughly. This solution should be stored at 2-8 °C and protected from light.
-
-
Working Standard Solutions (10-100 µg/mL):
-
Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the mobile phase to achieve concentrations of 10, 25, 50, 75, and 100 µg/mL. These solutions are used to construct the calibration curve.
-
-
Sample Preparation (from a hypothetical formulation):
-
Accurately weigh a portion of the sample (e.g., powder from capsules or a volume of a solution) equivalent to approximately 25 mg of this compound.
-
Transfer the weighed portion to a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. Mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilutions with the mobile phase may be necessary to bring the concentration within the calibration range (e.g., a 1 in 20 dilution to achieve a theoretical concentration of 50 µg/mL).
-
3. System Suitability
Before starting the analysis, the suitability of the chromatographic system must be verified.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a working standard solution (e.g., 50 µg/mL) five times.
-
The system is deemed suitable for analysis if the following criteria are met:
-
Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
4. Data Analysis
-
Inject the blank (mobile phase), followed by the working standard solutions and the sample solutions.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² should be ≥ 0.999.
-
Determine the concentration of this compound in the sample solutions from their peak areas using the regression equation.
-
Calculate the final amount of this compound in the original sample, taking into account the dilution factors.
Data Presentation
Method Validation Summary (Proposed)
The following table summarizes the typical validation parameters and their acceptance criteria that should be established for this method according to ICH Q2(R1) guidelines.
| Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be free of interference from the blank, placebo, and degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the range of 10-100 µg/mL. |
| Accuracy (Recovery) | 98.0% to 102.0% recovery at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). |
| Precision (RSD) | Repeatability (Intra-day): RSD ≤ 2.0% for six replicate preparations. Intermediate Precision (Inter-day): RSD ≤ 2.0% over multiple days, analysts, or instruments. |
| Limit of Detection (LOD) | To be determined experimentally (typically Signal-to-Noise ratio of 3:1). |
| Limit of Quantification (LOQ) | To be determined experimentally (typically Signal-to-Noise ratio of 10:1). |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., ±0.2 pH unit change in mobile phase, ±2% change in organic phase composition, ±0.1 mL/min change in flow rate). |
Mandatory Visualization
Caption: Experimental workflow for HPLC quantification of Parethoxycaine HCl.
Application Notes and Protocols for Ex Vivo Skin Permeation Study of Parethoxycaine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ex vivo skin permeation studies are a critical tool in the development of topical and transdermal drug delivery systems.[1] These studies provide essential data on the rate and extent of drug absorption through the skin, offering insights into a formulation's potential in vivo performance.[1] This document provides a detailed protocol for conducting an ex vivo skin permeation study of Parethoxycaine hydrochloride, a local anesthetic, using the Franz diffusion cell method. This protocol is designed to be a comprehensive guide, covering skin preparation, experimental setup, and analytical quantification of the active pharmaceutical ingredient (API).
Parethoxycaine is a local anesthetic belonging to the benzoate ester class.[2] Understanding its permeation characteristics is vital for the development of effective topical formulations for localized pain relief.
Physicochemical Properties of Parethoxycaine
A fundamental understanding of the physicochemical properties of a drug is essential for interpreting skin permeation data. Key properties for Parethoxycaine are summarized below.
| Property | Value | Source |
| Chemical Name | 2-(diethylamino)ethyl 4-ethoxybenzoate | [2] |
| Molecular Formula (Base) | C₁₅H₂₃NO₃ | [2][3][4][5] |
| Molecular Weight (Base) | 265.35 g/mol | [2][3][4][5] |
| Molecular Formula (HCl Salt) | C₁₅H₂₄ClNO₃ | [6] |
| Calculated XLogP3 | 2.9 | [2] |
Note: An XLogP3 value between 1 and 3 is generally considered favorable for skin permeation.
Experimental Protocol
This protocol is based on established methodologies for ex vivo skin permeation studies, frequently employing the Franz diffusion cell apparatus.
Materials and Equipment
-
This compound: Reference standard of known purity.
-
Excised Skin: Full-thickness porcine, rat, or human skin. Porcine ear skin is often considered a suitable model for human skin.
-
Franz Diffusion Cells: With a known diffusion area and receptor chamber volume.
-
Water Bath with Circulator and Stirrer: To maintain a constant temperature of 32 ± 1 °C.
-
Receptor Solution: Phosphate Buffered Saline (PBS), pH 7.4.
-
Syringes and Needles: For sample collection.
-
Parafilm®: To cover the donor compartment.
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer.
-
Standard laboratory glassware and equipment.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Parethoxycaine | C15H23NO3 | CID 7183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Parethoxycaine [chembk.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. merckindex.rsc.org [merckindex.rsc.org]
- 6. Benzoic acid, 4-ethoxy-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | C15H24ClNO3 | CID 8694 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: In Vitro Drug Release Testing for Parethoxycaine Hydrochloride Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro release testing (IVRT) is a critical tool in the development and quality control of topical and semi-solid dosage forms.[1][2][3] This application note provides a detailed protocol for conducting IVRT for formulations containing Parethoxycaine hydrochloride, a local anesthetic. The release rate of an active pharmaceutical ingredient (API) from a semi-solid formulation can be influenced by various physicochemical parameters, including the properties of the API and the rheological characteristics of the dosage form.[2] IVRT is instrumental in comparing different formulations, ensuring batch-to-batch consistency, and supporting regulatory submissions.[4] While specific protocols for this compound are not widely published, this document outlines a comprehensive methodology adapted from established procedures for similar local anesthetic compounds, such as lidocaine and benzocaine.
Experimental Principles
IVRT for semi-solid formulations typically employs a vertical diffusion cell, such as a Franz cell, to measure the diffusion of the API from a donor compartment, through a synthetic membrane, into a receptor solution.[2] The amount of API released into the receptor solution is quantified at various time points, often using High-Performance Liquid Chromatography (HPLC).[2][5][6] The data generated provides a drug release profile that is characteristic of the formulation's performance.
Experimental Workflow
The general workflow for conducting an in vitro drug release test for a this compound semi-solid formulation is depicted below.
Caption: Experimental workflow for in vitro release testing of this compound formulations.
Detailed Experimental Protocols
Materials and Equipment
-
This compound reference standard
-
Formulations: this compound cream and gel (for comparison)
-
Apparatus: Vertical diffusion cells (e.g., Franz cells) with a known diffusion area
-
Membrane: Synthetic, inert membrane (e.g., 0.45 µm nylon or polycarbonate)[4]
-
Receptor Solution: Phosphate Buffered Saline (PBS), pH 7.4, or another suitable aqueous buffer. The medium should ensure sink conditions.
-
Analytical Instrumentation: HPLC system with a UV detector
-
Standard laboratory glassware, magnetic stirrers, and a circulating water bath.
Protocol for In Vitro Release Testing
-
Preparation of Receptor Solution: Prepare a sufficient volume of PBS (pH 7.4). De-gas the solution before use to prevent air bubble formation under the membrane.
-
Diffusion Cell Setup:
-
Assemble the vertical diffusion cells.
-
Fill the receptor compartment with the de-gassed receptor solution, ensuring there are no air bubbles.
-
Place a small magnetic stir bar in the receptor compartment and place the cells in a circulating water bath maintained at 32 ± 1°C to simulate skin temperature.
-
Allow the temperature of the receptor solution to equilibrate.
-
-
Membrane Preparation and Mounting:
-
Cut the synthetic membrane to the appropriate size for the diffusion cells.
-
Mount the membrane between the donor and receptor compartments of the diffusion cell, ensuring a leak-proof seal.
-
-
Application of Formulation:
-
Accurately weigh and apply a finite dose (e.g., 300 mg/cm²) of the this compound formulation onto the center of the membrane in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment through the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Analytical Method: HPLC
-
Column: C18 reverse-phase column (e.g., 125 x 4 mm, 5 µm particle size).[5][6]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M sodium phosphate, pH 6.0) in a 35:65 ratio.[5][6]
-
Detection: UV at an appropriate wavelength for this compound (e.g., 210 nm, similar to lidocaine).[5][6]
-
Injection Volume: 20 µL.
-
Quantification: Prepare a standard curve of this compound in the receptor solution. The concentration in the test samples can be determined from this curve.
Data Presentation
The cumulative amount of this compound released per unit area (µg/cm²) is calculated for each time point. The results can be summarized in a table for easy comparison between different formulations.
Table 1: Illustrative In Vitro Release of this compound from Different Formulations
| Time (hours) | Formulation A (Cream) - Cumulative Release (µg/cm²) | Formulation B (Gel) - Cumulative Release (µg/cm²) |
| 0.5 | 25.3 ± 3.1 | 45.8 ± 4.5 |
| 1.0 | 48.9 ± 5.2 | 88.2 ± 7.9 |
| 2.0 | 90.1 ± 8.7 | 165.4 ± 12.3 |
| 4.0 | 162.5 ± 15.4 | 298.7 ± 20.1 |
| 6.0 | 225.8 ± 21.0 | 410.2 ± 30.5 |
| 8.0 | 280.4 ± 25.6 | 505.1 ± 38.7 |
Data are presented as mean ± standard deviation (n=6) and are for illustrative purposes only.
Signaling Pathway/Logical Relationship Diagram
The relationship between formulation properties, the IVRT process, and the resulting drug release profile is a key concept in formulation development.
Caption: Logical relationship between formulation properties and IVRT outcome.
Conclusion
This application note provides a comprehensive framework for conducting in vitro release testing of this compound semi-solid formulations. The detailed protocols for the IVRT experiment and the HPLC analytical method are based on established scientific principles and practices for similar topical drug products. By following these guidelines, researchers and drug development professionals can generate reliable and reproducible data to characterize formulation performance, ensure product quality, and support regulatory requirements.
References
Application Notes and Protocols for Cell Viability Assays in Parethoxycaine Hydrochloride Cytotoxicity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parethoxycaine hydrochloride is a local anesthetic agent. As with any compound intended for therapeutic use, a thorough evaluation of its cytotoxic potential is a critical step in the safety assessment and drug development process. Cell viability assays are fundamental tools for screening the cytotoxicity of chemical compounds. These assays provide quantitative data on the effects of a test substance on basic cellular functions such as metabolic activity and membrane integrity. This document provides detailed application notes and protocols for three commonly used cell viability assays—MTT, XTT, and Resazurin—for screening the cytotoxicity of this compound.
Overview of Cell Viability Assays
Cell viability assays are based on various cellular functions that are indicative of cell health. The assays described here measure metabolic activity as a surrogate for cell viability.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2] The insoluble formazan is then solubilized, and the absorbance is measured, which correlates with the number of viable cells.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay involves the reduction of a tetrazolium salt to a colored formazan product.[3] However, the formazan produced in the XTT assay is water-soluble, eliminating the need for a solubilization step and making the assay faster and more convenient.[3]
-
Resazurin (AlamarBlue™) Assay: This fluorometric or colorimetric assay uses the blue dye resazurin, which is reduced by viable, metabolically active cells to the pink, highly fluorescent resorufin.[1][2] The fluorescence or absorbance is proportional to the number of living cells.
Data Presentation: Cytotoxicity of Local Anesthetics
| Local Anesthetic | Cell Line | Assay | IC50 (mM) | Reference |
| Procaine | Lymnaea stagnalis neurons | Morphological changes | 0.5 | [4] |
| Procaine | Chinese hamster lung fibroblasts | Cell growth inhibition (ED50) | 0.17% (w/v) | [5] |
| Tetracaine | Rabbit corneal epithelial cells | LDH leakage | 0.96 | [6] |
| Tetracaine | Rabbit corneal epithelial cells | MTT assay | 0.81 | [6] |
| Tetracaine | Lymnaea stagnalis neurons | Morphological changes | 0.05 | [4] |
| Tetracaine | CCD-1064sk (human skin fibroblasts) | LDH assay | 0.22 | [7] |
| Tetracaine | CCD-1064sk (human skin fibroblasts) | CCK-8 assay | 0.16 | [7] |
| Lidocaine | SH-SY5Y (human neuroblastoma) | WST-1 assay (LD50) | 3.35 | [8] |
| Lidocaine | Human chondrocyte cells | MTT assay | ~8 | [9] |
| Bupivacaine | SH-SY5Y (human neuroblastoma) | WST-1 assay (LD50) | 0.95 | [8] |
| Bupivacaine | Human chondrocyte cells | MTT assay | ~2.8 | [9] |
Experimental Protocols
The following are detailed protocols for performing MTT, XTT, and Resazurin assays to screen the cytotoxicity of this compound.
General Experimental Workflow
The general workflow for a cytotoxicity screening experiment is as follows:
References
- 1. Benzoic acid, 4-ethoxy-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | C15H24ClNO3 | CID 8694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. Procaine and mepivacaine have less toxicity in vitro than other clinically used local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects of procaine, lignocaine and bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative toxicity of tetracaine, proparacaine and cocaine evaluated with primary cultures of rabbit corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of the Membrane Affinity of Local Anesthetics Using a Model Cell Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Parethoxycaine Hydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parethoxycaine hydrochloride is a local anesthetic belonging to the benzoate ester class of compounds.[1] While specific neuroscience research on this compound is limited, its structural similarity to other well-characterized local anesthetics, such as procaine and tetracaine, allows for the extrapolation of its mechanism of action and potential applications in neuroscience research. These notes provide a framework for investigating the effects of this compound on neuronal excitability and function, based on established principles of local anesthetic pharmacology.
The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels in neuronal membranes.[2][3] By inhibiting the influx of sodium ions, these compounds prevent the generation and propagation of action potentials, thereby blocking nerve conduction.[2][3] It is hypothesized that this compound shares this mechanism.
Physicochemical and Pharmacokinetic Properties
Understanding the physicochemical properties of this compound is crucial for designing and interpreting experiments. The following table summarizes key known and predicted properties.
| Property | Value | Source |
| Chemical Formula | C15H24ClNO3 | [4] |
| Molecular Weight | 297.81 g/mol | [4] |
| cLogP (Lipophilicity) | 3.96 | [5] |
| pKa | Not available | - |
| Protein Binding | Not available | - |
| Metabolism | Presumably by plasma esterases | - |
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
This compound is presumed to act as a state-dependent blocker of voltage-gated sodium channels. The lipophilic, un-ionized form of the molecule is expected to cross the neuronal membrane. Once inside the neuron, the ionized form binds to a specific site within the inner pore of the sodium channel, stabilizing the channel in its inactivated state and preventing its return to the resting state. This action inhibits the sodium influx necessary for depolarization, thus blocking the action potential.
Experimental Protocols
The following protocols are adapted from established methods for other local anesthetics and can serve as a starting point for investigating this compound.
Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp on Cultured Neurons
This protocol is designed to characterize the effects of this compound on voltage-gated sodium channels in isolated neurons.
1. Cell Preparation:
-
Culture primary neurons (e.g., dorsal root ganglion neurons) or a suitable neuronal cell line (e.g., SH-SY5Y) on glass coverslips.
-
Use cells for recording 24-72 hours after plating.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in the external solution. Serially dilute to final experimental concentrations (e.g., 1, 3, 10, 30, 100 µM).
3. Electrophysiological Recording:
-
Place a coverslip with cultured neurons in a recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes with a resistance of 2-5 MΩ.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Elicit sodium currents using a voltage step protocol (e.g., depolarizing steps from -80 mV to +40 mV in 10 mV increments).
-
After obtaining a stable baseline recording, perfuse the chamber with increasing concentrations of this compound.
-
Record the effects on the sodium current amplitude and kinetics at each concentration.
-
Perform a washout with the external solution to assess the reversibility of the block.
4. Data Analysis:
-
Measure the peak sodium current amplitude at each voltage step.
-
Construct concentration-response curves and calculate the IC₅₀ value for the inhibition of the sodium current.
-
Analyze the effects of this compound on channel gating properties (e.g., activation and inactivation curves).
Protocol 2: In Vivo Nerve Block - Rodent Sciatic Nerve Block Model
This protocol assesses the in vivo efficacy and duration of action of this compound as a peripheral nerve blocking agent.
1. Animals:
-
Adult male Sprague-Dawley rats (250-300 g).
-
Acclimatize animals for at least 3 days before the experiment.
2. Anesthesia and Surgical Preparation:
-
Anesthetize the rat with isoflurane.
-
Shave the fur over the lateral aspect of the thigh.
-
Make a small skin incision to expose the sciatic nerve.
3. Drug Administration:
-
Prepare sterile solutions of this compound in saline at various concentrations (e.g., 0.25%, 0.5%, 1.0%).
-
Inject a small volume (e.g., 0.1 mL) of the this compound solution perineurally around the sciatic nerve.
-
A control group should receive a saline injection.
4. Assessment of Nerve Block:
-
Motor Block: Assess motor function by observing for foot drop and the inability to splay the toes.
-
Sensory Block (Hot Plate Test):
-
Before and at regular intervals after injection (e.g., 15, 30, 60, 90, 120 minutes), place the rat on a hot plate maintained at 52 ± 0.5°C.
-
Measure the latency to paw withdrawal. An increase in withdrawal latency indicates a sensory block.
-
A cut-off time (e.g., 15 seconds) should be used to prevent tissue damage.
-
5. Data Analysis:
-
Determine the onset and duration of both motor and sensory block for each concentration of this compound.
-
Plot the paw withdrawal latency over time.
-
Compare the efficacy of this compound to a standard local anesthetic like lidocaine or bupivacaine.
Quantitative Data Summary (Hypothetical)
The following table provides a template for summarizing quantitative data that would be obtained from the described experiments. For comparative purposes, typical values for lidocaine are included.
| Parameter | Parethoxycaine HCl | Lidocaine (Reference) | Experimental Model |
| IC₅₀ (Sodium Channel Block) | To be determined | ~100-200 µM | Cultured DRG Neurons |
| Onset of Sensory Block (0.5%) | To be determined | 2-5 minutes | Rat Sciatic Nerve |
| Duration of Sensory Block (0.5%) | To be determined | 60-90 minutes | Rat Sciatic Nerve |
| Neurotoxicity (EC₅₀) | To be determined | >1 mM | Neuronal Cell Culture |
Neurotoxicity Assessment
It is essential to evaluate the potential neurotoxicity of this compound. This can be performed in vitro using neuronal cell cultures.
Protocol 3: In Vitro Neurotoxicity Assay
1. Cell Culture:
-
Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate.
2. Drug Exposure:
-
Expose the cells to a range of this compound concentrations for 24 hours.
3. Viability Assay:
-
Assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the EC₅₀ for cytotoxicity.
Disclaimer: The information provided in these application notes is intended for research purposes only. The protocols are generalized and may require optimization for specific experimental conditions. As there is limited published data on this compound, all experimental work should be conducted with appropriate safety precautions and ethical considerations.
References
- 1. Parethoxycaine | C15H23NO3 | CID 7183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Benzoic acid, 4-ethoxy-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | C15H24ClNO3 | CID 8694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. parethoxycaine [drugcentral.org]
Application Notes and Protocols for Testing the Efficacy of Parethoxycaine Hydrochloride in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parethoxycaine hydrochloride is a local anesthetic agent belonging to the benzoate ester class.[1] Like other local anesthetics, its mechanism of action involves the blockade of voltage-gated sodium channels within the neuronal membrane.[2][3][4][5] This action inhibits the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the initiation and conduction of nerve impulses.[4][5] This reversible blockade of nerve conduction results in a temporary loss of sensation in the area of application.[5][6] These application notes provide detailed protocols for evaluating the efficacy of this compound using established animal models.
Mechanism of Action: Sodium Channel Blockade
Local anesthetics, including this compound, exert their effects by binding to a specific receptor site within the pore of voltage-gated sodium channels.[2][4] The drug, in its unionized form, penetrates the lipid-rich nerve membrane.[4] Once inside the neuron, it equilibrates into an ionized form, which then binds to the receptor, stabilizing the sodium channel in an inactivated state.[3][4] This prevents the conformational change required for channel opening and subsequent sodium influx, thus halting the propagation of action potentials.[4] The effectiveness of the blockade is use-dependent, meaning that nerves that are more frequently stimulated are more susceptible to the anesthetic's effects.[7]
Experimental Protocols
The following protocols describe standard animal models for assessing the efficacy of local anesthetics.
Infiltration Anesthesia: Guinea Pig Intradermal Wheal Model
This model evaluates the onset and duration of local anesthesia after intradermal injection.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
This compound solutions (e.g., 0.25%, 0.5%, 1.0% in sterile saline)
-
Positive control (e.g., Lidocaine hydrochloride)
-
Vehicle control (sterile saline)
-
Tuberculin syringes with 27-gauge needles
-
Electric clippers
-
Fine-tipped forceps or a stiff bristle for stimulation
Protocol:
-
Animal Preparation: Acclimatize guinea pigs for at least one week before the experiment. On the day of the experiment, clip the hair on the dorsal side of the animal to create a clean area for injection.[8][9]
-
Intradermal Injection: Administer 0.1 mL of the test solution, positive control, or vehicle control intradermally into the clipped dorsal skin, raising a distinct wheal.[8][10] Mark the injection sites.
-
Efficacy Assessment: At regular intervals (e.g., every 5 minutes), gently stimulate the center of the wheal with the forceps or bristle. The absence of a skin twitch (panniculus carnosus reflex) indicates successful anesthesia.
-
Data Collection: Record the time of onset of anesthesia (first time the reflex is absent) and the duration of anesthesia (time until the reflex returns).
Nerve Block Anesthesia: Rat Sciatic Nerve Block Model
This model assesses the ability of the anesthetic to block nerve conduction in a major peripheral nerve, allowing for the evaluation of both sensory and motor blockade.[11]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound solutions
-
Positive control (e.g., Bupivacaine)
-
Vehicle control
-
Insulin syringes with 25-gauge needles
-
Nerve stimulator (optional, for precise injection)
-
Apparatus for assessing motor function (e.g., grip strength meter)
-
Apparatus for assessing sensory function (e.g., radiant heat source for withdrawal latency)[11]
Protocol:
-
Animal Preparation: Anesthetize the rats lightly with isoflurane.
-
Injection: Inject 0.1-0.2 mL of the test solution near the sciatic notch.[11][12] A nerve stimulator can be used to confirm proximity to the nerve.[11]
-
Motor Block Assessment: At set time points, measure the grip strength of the ipsilateral hind paw.[11] A decrease in grip strength indicates a motor block.
-
Sensory Block Assessment: Measure the hind paw withdrawal latency from a radiant heat source.[11] An increased latency indicates a sensory block.
-
Data Collection: Record the onset and duration of both motor and sensory blocks.
Topical Anesthesia: Rabbit Corneal Reflex Model
This model is used to evaluate the efficacy of a topical anesthetic.[6][13]
Materials:
-
New Zealand white rabbits (2-3 kg)
-
This compound solutions
-
Positive control (e.g., Proparacaine)
-
Vehicle control
-
Fine, soft filament (e.g., cotton wisp) to stimulate the cornea[14]
Protocol:
-
Animal Preparation: Gently restrain the rabbit.
-
Application: Instill one to two drops of the test solution into the conjunctival sac of one eye.[14][15][16][17] The contralateral eye can serve as a control.
-
Efficacy Assessment: At regular intervals, gently touch the center of the cornea with the filament. The absence of a blink reflex indicates successful anesthesia.[14][18]
-
Data Collection: Record the onset time (time to loss of reflex) and the duration of anesthesia (time until the reflex returns).[14]
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel local anesthetic.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medistudygo.com [medistudygo.com]
- 5. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 6. Models for screening of Local Anaesthetics.pptx [slideshare.net]
- 7. academic.oup.com [academic.oup.com]
- 8. research.uga.edu [research.uga.edu]
- 9. chemview.epa.gov [chemview.epa.gov]
- 10. vivoscience.de [vivoscience.de]
- 11. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rapm.bmj.com [rapm.bmj.com]
- 13. ijbamr.com [ijbamr.com]
- 14. scialert.net [scialert.net]
- 15. Influence of topical anesthetics on oculocardiac reflex and corneal healing in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influence of topical anesthetics on oculocardiac reflex and corneal healing in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijo.cn [ijo.cn]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Parethoxycaine Hydrochloride in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parethoxycaine hydrochloride is a local anesthetic agent. The quantitative determination of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides detailed application notes and standardized protocols for the analytical detection of this compound. The methodologies described herein are based on established principles of bioanalytical chemistry and may be adapted from methods validated for structurally similar local anesthetic compounds. It is imperative that any method be fully validated in the end-user's laboratory to ensure compliance with regulatory standards.
Analytical Methods Overview
The primary analytical techniques for the quantification of small molecule drugs like this compound in biological samples are chromatography-based methods coupled with sensitive detection. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common platforms.
-
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection offers high sensitivity and selectivity. Reversed-phase chromatography is typically the method of choice.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique, particularly for volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of this compound.
Sample Preparation
The complexity of biological matrices necessitates a robust sample preparation strategy to remove interfering substances and concentrate the analyte of interest.[1][2] Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the sample matrix based on its differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a suitable solvent.[3]
Experimental Protocols
Protocol 1: Analysis of this compound in Human Plasma by HPLC-UV
This protocol provides a general procedure for the quantification of this compound in human plasma.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: To 500 µL of plasma, add an internal standard (e.g., a structurally similar local anesthetic not present in the sample) and vortex. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to a suitable value for optimal separation). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound.
-
Column Temperature: 30°C.
3. Calibration and Quality Control
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank plasma.
-
Process the standards and QCs in the same manner as the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
Protocol 2: Analysis of this compound in Urine by GC-MS
This protocol outlines a general procedure for the detection and quantification of this compound in urine.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Hydrolysis (if necessary): To 1 mL of urine, add a suitable enzyme (e.g., β-glucuronidase) to hydrolyze any conjugated metabolites. Incubate as required.
-
Extraction: Adjust the pH of the urine sample to alkaline (e.g., pH 9-10) with a suitable buffer. Add 5 mL of an organic solvent (e.g., a mixture of isopropanol and ethyl acetate).
-
Separation: Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Derivatization (if necessary): Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to form a volatile derivative.
-
Reconstitution: Evaporate the derivatization agent and reconstitute the final residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2. GC-MS Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from matrix components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis. Monitor characteristic ions for this compound and the internal standard.
Data Presentation
The following tables summarize representative quantitative data that should be obtained during method validation for a bioanalytical assay. The values presented are illustrative and will need to be established specifically for a this compound assay.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | To be determined | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | S/N ≥ 3 | 2 ng/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 10 ng/mL |
| Precision (RSD%) | ≤ 15% (≤ 20% at LOQ) | < 10% |
| Accuracy (% Recovery) | 85 - 115% | 92 - 108% |
| Selectivity | No interfering peaks | Pass |
Table 2: GC-MS Method Validation Parameters
| Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.99 | 0.999 |
| Range | To be determined | 5 - 500 ng/mL |
| Limit of Detection (LOD) | S/N ≥ 3 | 1 ng/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 5 ng/mL |
| Precision (RSD%) | ≤ 15% (≤ 20% at LOQ) | < 12% |
| Accuracy (% Recovery) | 85 - 115% | 95 - 110% |
| Selectivity | No interfering peaks | Pass |
Visualizations
The following diagrams illustrate the general workflows for the described analytical methods.
Caption: Workflow for HPLC-UV analysis of this compound in plasma.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Parethoxycaine Hydrochloride Solubility for In Vitro Success
For researchers, scientists, and drug development professionals utilizing Parethoxycaine hydrochloride in in vitro assays, achieving optimal solubility is paramount for reliable and reproducible results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer for my in vitro assay. What are the initial steps I should take?
A1: When encountering solubility issues with this compound, a systematic approach is recommended. Start with common laboratory solvents and progress to more complex formulations if necessary. It is crucial to begin with small quantities of the compound to determine the most effective solvent system before preparing a larger stock solution.
Q2: What are some recommended solvents to try for dissolving this compound?
A2: While specific public data on the quantitative solubility of this compound is limited, a logical starting point is to test a range of solvents with varying polarities. Based on the chemical structure (a hydrochloride salt of a benzoate ester), the following solvents are recommended for initial screening.
Table 1: Recommended Solvents for Initial Solubility Screening of this compound
| Solvent | Type | Rationale |
| Deionized Water | Aqueous | As a hydrochloride salt, it is expected to have some degree of aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Physiologically relevant for many in vitro assays. The pH and ionic strength may affect solubility. |
| Ethanol (EtOH) | Organic | A common co-solvent that can be mixed with aqueous solutions to increase the solubility of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Organic | A powerful and widely used solvent for dissolving a broad range of organic compounds for in vitro studies. |
It is advisable to experimentally determine the solubility in these solvents to find the optimal system for your specific assay requirements.
Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is much lower. Here are several strategies to mitigate this:
-
Lower the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay (typically well below 1%) to minimize solvent effects on your biological system and reduce the likelihood of precipitation.
-
Use a co-solvent system: Prepare your stock solution in a mixture of solvents, such as DMSO and ethanol, before diluting into the aqueous buffer.
-
Employ surfactants: The addition of a small, non-toxic amount of a surfactant like Tween® 80 or Pluronic® F-68 to your final assay medium can help to keep the compound in solution.
-
pH adjustment: The solubility of compounds with ionizable groups, like this compound, can be highly dependent on pH. Since it is a hydrochloride salt of a tertiary amine, it will be more soluble at a lower pH. Consider adjusting the pH of your final assay medium, if your experimental system allows, to enhance solubility.
Troubleshooting Guide
Issue: this compound powder is not dissolving in water or PBS.
Table 2: Troubleshooting Poor Aqueous Solubility
| Troubleshooting Step | Rationale |
| Gentle Heating | Increasing the temperature of the solvent can enhance the dissolution rate. Use a water bath set to a temperature that will not degrade the compound (e.g., 37°C). |
| Sonication | Ultrasonic agitation can help to break down aggregates of the powder and increase the surface area exposed to the solvent, thereby accelerating dissolution. |
| pH Adjustment | As Parethoxycaine is a basic compound, its hydrochloride salt will be more soluble in acidic conditions. If your assay permits, lowering the pH of the aqueous buffer may significantly improve solubility. |
| Preparation of a Concentrated Stock in Organic Solvent | If aqueous solubility remains low, prepare a concentrated stock solution in an organic solvent like DMSO or ethanol, and then dilute this stock into your aqueous assay medium. Ensure the final organic solvent concentration is compatible with your assay. |
Experimental Protocols
Protocol 1: Determination of Approximate Solubility
This protocol outlines a method to estimate the solubility of this compound in various solvents.
Methodology:
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into a series of clear glass vials.
-
Solvent Addition: To each vial, add a specific volume of the test solvent (e.g., 100 µL of water, PBS, ethanol, or DMSO).
-
Mixing: Vigorously vortex each vial for at least 1-2 minutes.
-
Observation: Visually inspect each vial for undissolved particles. If the compound has completely dissolved, it is soluble at or above that concentration.
-
Incremental Solvent Addition: If the compound has not fully dissolved, add another measured volume of the same solvent and repeat the mixing and observation steps. Continue this process until the compound is fully dissolved.
-
Calculation: Calculate the approximate solubility in mg/mL based on the total volume of solvent required to dissolve the initial mass of the compound.
Protocol 2: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, use a brief sonication in a water bath to aid dissolution. Gentle warming to 37°C can also be applied.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Visualizing Experimental Workflow and Mechanism of Action
To aid in understanding the experimental process and the compound's mechanism, the following diagrams are provided.
Caption: A flowchart illustrating the troubleshooting steps for dissolving this compound.
Caption: A simplified diagram of the mechanism of action for local anesthetics like this compound.
Technical Support Center: Optimizing Local Anesthetic Dosage in Rodent Studies with a Focus on Parethoxycaine Hydrochloride
Disclaimer: Limited specific toxicological and dosage data for Parethoxycaine hydrochloride in rodent models is publicly available. This guide provides general principles for optimizing local anesthetic dosage in rodent studies based on established practices with other common local anesthetics like lidocaine and bupivacaine. Researchers should exercise caution and conduct thorough pilot studies to determine the optimal and safe dosage of this compound for their specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a local anesthetic.[1] Like other local anesthetics, it is believed to work by blocking voltage-gated sodium channels in the neuronal cell membrane.[2] This action inhibits the influx of sodium ions, which is necessary for the generation and propagation of nerve impulses, resulting in a temporary loss of sensation in the area of application.[3][4]
Q2: What are the common routes of administration for local anesthetics in rodents?
Common routes for administering local anesthetics in rodents include:
-
Subcutaneous (SC) injection: Administered into the subcutaneous space, often as a "line block" along the planned incision line.[5][6]
-
Intradermal (ID) injection: Administered into the dermis.
-
Topical application: Applied directly to the skin or mucous membranes.[7]
-
Intraperitoneal (IP) injection: While a common route for systemic drug delivery in rodents, it is not a standard route for local anesthesia.[7][8]
Q3: What are the potential side effects of local anesthetics in rodents?
Overdosing or accidental intravenous injection of local anesthetics can lead to systemic toxicity, with signs including central nervous system disturbances and cardiovascular complications.[5][6] It is crucial to calculate the maximum safe dose for each animal based on its body weight.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Insufficient anesthetic effect | - Inadequate dosage- Incorrect administration technique- Insufficient time for onset of action | - Re-evaluate dosage based on pilot studies.- Ensure proper injection technique (e.g., subcutaneous line block).- Allow adequate time for the anesthetic to take effect before starting the procedure (e.g., 2-5 minutes for lidocaine, 10-20 minutes for bupivacaine).[5] |
| Signs of systemic toxicity (e.g., seizures, respiratory distress) | - Overdose- Accidental intravenous injection | - Immediately discontinue administration.- Provide supportive care, including supplemental heat and subcutaneous fluids (e.g., Lactated Ringer's Solution or 0.9% saline).[6]- Consult with a veterinarian immediately. |
| Tissue irritation or necrosis at the injection site | - High concentration of the anesthetic- Low pH of the solution | - Dilute the anesthetic solution with sterile saline to an appropriate concentration.- Buffer the solution to a physiological pH if possible.[9] |
Quantitative Data for Common Local Anesthetics in Rodents
The following tables summarize recommended dosages for lidocaine and bupivacaine, which can serve as a starting point for developing protocols for this compound.
Table 1: Lidocaine Hydrochloride Dosage for Rodents
| Species | Maximum Dose (mg/kg) | Recommended Concentration | Onset of Action | Duration of Action |
| Mouse & Rat | 7 | 0.5% | ~5-10 minutes[10] | < 1 hour[11] |
Table 2: Bupivacaine Hydrochloride Dosage for Rodents
| Species | Maximum Dose (mg/kg) | Recommended Concentration | Onset of Action | Duration of Action |
| Mouse & Rat | 8 | 0.25%[12] | ~10-20 minutes[5][6] | 4-8 hours[6][11] |
Experimental Protocols
Protocol 1: Preparation of Diluted Local Anesthetic Solutions
This protocol describes the dilution of stock solutions of lidocaine and bupivacaine to concentrations suitable for rodent administration. A similar approach should be taken for this compound, starting with low concentrations for initial pilot studies.
Materials:
-
Stock solution of local anesthetic (e.g., 2% Lidocaine or 0.5% Bupivacaine)
-
Sterile 0.9% saline or sterile water for injection
-
Sterile syringes and needles
-
Sterile, multi-use vials
Procedure:
-
For a 0.5% Lidocaine solution from a 2% stock: Mix 1 part of the 2% lidocaine solution with 3 parts of sterile saline.[5]
-
For a 0.25% Bupivacaine solution from a 0.5% stock: Mix 1 part of the 0.5% bupivacaine solution with 1 part of sterile saline.[5][6]
-
Label the vial with the drug name, final concentration, and date of preparation.
-
Store the diluted solution as recommended by the manufacturer.
Protocol 2: Subcutaneous Line Block Administration
This protocol outlines the procedure for administering a local anesthetic as a line block prior to a surgical incision.
Procedure:
-
Anesthetize the animal using a general anesthetic.
-
Prepare the surgical site by clipping and cleaning the area.
-
Calculate the maximum allowable dose of the local anesthetic based on the animal's body weight.
-
Draw up the calculated volume of the diluted local anesthetic into a sterile syringe with a small gauge needle (e.g., 25-27G).[6]
-
Insert the needle into the subcutaneous space along the intended incision line.
-
Gently aspirate to ensure the needle is not in a blood vessel.
-
Slowly inject the anesthetic as the needle is withdrawn to create a continuous line of anesthetic under the skin.[6]
-
Allow sufficient time for the anesthetic to take effect before making the incision.
Visualizations
Caption: Workflow for determining the optimal dosage of a new local anesthetic in rodent studies.
Caption: Simplified diagram of how local anesthetics block nerve impulses by inhibiting sodium channels.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. parethoxycaine [drugcentral.org]
- 3. What is the mechanism of Propoxycaine hydrochloride? [synapse.patsnap.com]
- 4. What is the mechanism of Proparacaine Hydrochloride? [synapse.patsnap.com]
- 5. campusvet.wsu.edu [campusvet.wsu.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. researchanimalresources.jhu.edu [researchanimalresources.jhu.edu]
- 11. Rodent Anesthesia and Analgesia Guideline [ohiostateresearch.knowledgebase.co]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Troubleshooting unexpected side effects of Parethoxycaine hydrochloride in vivo
Disclaimer: Parethoxycaine hydrochloride is a local anesthetic of the benzoate ester class.[1] Specific in vivo data on its unexpected side effects, pharmacokinetics, and pharmacodynamics are limited in publicly available literature. Therefore, this guide is based on the established principles of local anesthetic pharmacology and toxicology, with specific considerations for ester-type anesthetics. Researchers should interpret these guidelines in the context of their own experimental findings and consider them as a starting point for troubleshooting.
Troubleshooting Guides: Unexpected In Vivo Effects
This section addresses potential unexpected outcomes during in vivo experiments with this compound in a question-and-answer format.
Question 1: My animal model is exhibiting unexpected central nervous system (CNS) excitation (e.g., tremors, seizures) at a dose that should be therapeutic. What could be the cause?
Answer: Unexpected CNS excitation is a classic sign of systemic local anesthetic toxicity.[2] This can occur even at intended therapeutic doses due to several factors:
-
Inadvertent Intravascular Injection: The most common cause of rapid-onset CNS toxicity is the accidental injection of this compound directly into a blood vessel. This leads to a sudden spike in systemic concentration, overwhelming the normal metabolic pathways.
-
Rapid Systemic Absorption: Injection into a highly vascularized area can lead to faster-than-expected absorption into the bloodstream, causing systemic levels to rise to a toxic range.
-
Metabolic Insufficiency: As a benzoate ester, this compound is likely metabolized by plasma pseudocholinesterases.[3] Animals with reduced pseudocholinesterase activity will have a decreased ability to break down the drug, leading to prolonged and elevated plasma concentrations.
-
Acid-Base Imbalance: Metabolic or respiratory acidosis in the animal can reduce the seizure threshold for local anesthetics.[4]
Troubleshooting Steps:
-
Verify Injection Technique: Ensure the use of aspiration before injection to rule out intravascular placement.
-
Evaluate Injection Site: Consider if the injection site is excessively vascular and if a slower administration rate or a lower concentration is warranted.
-
Monitor Physiological Parameters: Check the animal's respiratory rate and pH to identify any underlying acidosis.
-
Consider a Dose Reduction Study: Perform a dose-ranging study to determine the optimal therapeutic window in your specific animal model and strain.
Question 2: The duration of the anesthetic effect is significantly shorter or longer than anticipated. How can I troubleshoot this?
Answer: Variability in the duration of action is a common experimental challenge.
-
Shorter-Than-Expected Duration:
-
Inadequate Dose or Concentration: The dose may be insufficient to produce a lasting block.
-
Rapid Local Clearance: High vascularity at the injection site can lead to rapid washout of the anesthetic.
-
Tissue pH: Local anesthetics are less effective in acidic environments (e.g., inflamed or infected tissue), which can reduce their ability to penetrate the nerve sheath.[5]
-
-
Longer-Than-Expected Duration:
-
Metabolic Impairment: As mentioned, reduced plasma pseudocholinesterase activity can significantly prolong the drug's half-life.
-
High Dose or Concentration: The administered dose may be at the upper end of the therapeutic range, leading to a prolonged effect.
-
Reduced Local Blood Flow: The formulation or the physiological state of the animal might be reducing local perfusion, trapping the anesthetic at the site of action.
-
Troubleshooting Steps:
-
Review Dosing Calculations: Double-check all calculations for dose and concentration.
-
Assess Tissue at Injection Site: Ensure the tissue is not inflamed or infected.
-
Control for Animal Strain and Genetics: Be aware that different animal strains may have variations in metabolic enzyme activity.
-
Perform a Time-Course Study: Systematically evaluate the onset and duration of anesthesia at different doses to establish a reliable profile for your model.
Question 3: I am observing signs of cardiovascular distress (e.g., hypotension, arrhythmias, bradycardia) in my animal model. What is the mechanism and what should I do?
Answer: Cardiovascular toxicity is a severe, and often later-stage, manifestation of systemic local anesthetic toxicity, typically occurring at higher plasma concentrations than CNS effects.[5] The primary mechanism is the blockade of sodium channels in the cardiac conduction system, which can depress the rate of depolarization and lead to arrhythmias.[2][6]
Immediate Actions & Troubleshooting:
-
Cease Administration: Immediately stop administering this compound.
-
Provide Supportive Care: Ensure adequate oxygenation and ventilation. Monitor vital signs closely.
-
Review Experimental Protocol:
-
Concentration and Dose: High concentrations and large total doses significantly increase the risk of cardiotoxicity. Bupivacaine, another local anesthetic, is particularly known for its cardiotoxicity.[7]
-
Rate of Injection: Rapid injections can create transiently high plasma concentrations.
-
Patient Factors: Pre-existing cardiac conditions, pregnancy, and extremes of age can increase susceptibility.[8]
-
-
Consider Lipid Emulsion Therapy: In clinical settings, intravenous lipid emulsion is used to treat severe local anesthetic-induced cardiotoxicity.[9] This may be a consideration for animal models in distress, as it is thought to create a "lipid sink" that sequesters the lipophilic anesthetic molecules from their sites of action.[5]
Frequently Asked Questions (FAQs)
Q1: Could my animal model have an allergic reaction to this compound?
A1: Yes, it is possible. This compound is a benzoate ester. Ester-type local anesthetics are metabolized to para-aminobenzoic acid (PABA), which is a known allergen in some individuals.[3][10] An allergic reaction could manifest as skin reactions (urticaria, rash) or, in severe cases, anaphylaxis.[2] If you suspect an allergy, you might consider using an amide-type local anesthetic, as there is no cross-sensitivity between the two classes.[4]
Q2: I am not achieving any anesthetic effect, even at higher doses. What are the potential reasons?
A2: Complete failure of local anesthesia can be perplexing. Potential causes include:
-
Technical Error: The most common reason is the failure to deposit the anesthetic solution near the target nerve.[11] Anatomical variations in the animal can also contribute to this.[12]
-
Defective Solution: Ensure the this compound solution has been stored correctly and has not expired or degraded.
-
Pathological Factors: As mentioned, inflammation or infection at the injection site can significantly reduce anesthetic efficacy due to the acidic environment.[13]
-
True Resistance: While rare, resistance to local anesthetics has been reported and may be linked to genetic mutations in sodium channels.[14]
Q3: Can this compound cause neurotoxicity at the injection site?
A3: Yes, all local anesthetics have the potential to be neurotoxic, especially at high concentrations and with prolonged exposure.[15] This can result in prolonged or even permanent nerve damage.[16] To mitigate this risk, use the lowest effective concentration and avoid direct injection into the nerve fascicle, which can be identified by high injection pressure.[17]
Data Presentation: Comparative Anesthetic Properties
| Property | Ester-Type Anesthetics (e.g., Procaine, Tetracaine) | Amide-Type Anesthetics (e.g., Lidocaine, Bupivacaine) | Notes for Parethoxycaine HCl |
| Metabolism | Hydrolyzed in plasma by pseudocholinesterases[3] | Metabolized in the liver by enzymes[4] | As a benzoate ester, expect plasma hydrolysis.[1][18] |
| Systemic Toxicity | Generally lower due to rapid hydrolysis[3] | Can be higher, especially with liver dysfunction[4] | Toxicity risk may be elevated in animals with low pseudocholinesterase activity. |
| Allergic Potential | Higher, due to PABA metabolite[10] | Extremely low[4] | Potential for PABA-related allergic reactions. |
| Stability in Solution | Less stable | More stable | Should be prepared fresh and stored according to manufacturer's instructions. |
| Onset of Action | Generally slower | Generally faster | Dependent on specific formulation and pKa. |
| Duration of Action | Varies (e.g., Procaine is short, Tetracaine is long) | Varies (e.g., Lidocaine is intermediate, Bupivacaine is long) | Expected to be influenced by its specific chemical structure and formulation. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Local Anesthetic Efficacy (Mouse Model)
This protocol is adapted from a method for the quantitative evaluation of local anesthetics.[19]
-
Animal Model: Adult mice (specify strain, age, and weight).
-
Anesthetic Preparation: Prepare sterile solutions of this compound at various concentrations in 0.9% saline.
-
Procedure: a. Lightly restrain the mouse. b. Perform a subcutaneous injection of the prepared anesthetic solution over the abdomen. c. At predetermined time points (e.g., 5, 15, 30, 60 minutes post-injection), apply a controlled, noxious stimulus (e.g., electrical stimulus via fine needle electrodes) to the anesthetized area. d. Monitor for a response, such as a vocalization or flinch. The absence of a response indicates successful anesthesia.
-
Endpoint: The primary endpoint is the duration of anesthesia, defined as the time from injection until the return of a response to the stimulus.
-
Controls: Include a vehicle-only (saline) control group and potentially a positive control with a well-characterized local anesthetic like lidocaine.
Protocol 2: Monitoring for Systemic Toxicity
-
Animal Model: Rat or other suitable small animal model. Catheterization (e.g., femoral artery/vein) may be required for continuous monitoring and blood sampling.
-
Anesthetic Administration: Administer this compound via the intended experimental route (e.g., subcutaneous, perineural).
-
Monitoring: a. CNS Effects: Continuously observe the animal for signs of CNS toxicity, including tremors, muscle twitching, and convulsions. b. Cardiovascular Effects: Monitor electrocardiogram (ECG) for arrhythmias and blood pressure for hypotension. c. Respiratory Effects: Monitor respiratory rate and depth.
-
Blood Sampling: If feasible, collect serial blood samples to correlate plasma concentrations of this compound with observed toxic effects.
-
Endpoint: The onset of specific toxicological signs (e.g., seizure activity, significant drop in blood pressure) at a given dose.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Primary signaling pathway for local anesthesia.
Caption: Potential neurotoxicity pathway for local anesthetics.[20]
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. Parethoxycaine | C15H23NO3 | CID 7183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JaypeeDigital | Local Anaesthetics [jaypeedigital.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Models and mechanisms of local anesthetic cardiac toxicity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. tandfonline.com [tandfonline.com]
- 9. Local Anesthetic Systemic Toxicity: Management & More | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
- 10. researchgate.net [researchgate.net]
- 11. dentalfearcentral.org [dentalfearcentral.org]
- 12. apsf.org [apsf.org]
- 13. How to overcome failed local anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. imj.ie [imj.ie]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Neurotoxicity of local anesthetics in dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmacy180.com [pharmacy180.com]
- 19. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
How to prevent precipitation of Parethoxycaine hydrochloride in buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Parethoxycaine hydrochloride in buffer solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a local anesthetic.[1] In a research context, it is often used in studies requiring the blockage of nerve impulses. Its hydrochloride form is a salt, which generally enhances its solubility in aqueous solutions.
Q2: I observed precipitation after dissolving this compound in my buffer. What are the common causes?
Precipitation of a drug salt like this compound from a buffer solution is often due to a shift in equilibrium that favors the less soluble free base form. The most common factors influencing this include:
-
pH of the Buffer: The solubility of this compound is highly dependent on the pH of the solution. As a salt of a weak base, its solubility decreases as the pH increases (becomes more alkaline).
-
Buffer Composition and Ionic Strength: The specific ions in the buffer and the overall ionic strength of the solution can impact the solubility of the drug.[2]
-
Concentration of this compound: Exceeding the solubility limit of the compound at a given pH and temperature will lead to precipitation.
-
Temperature: Temperature can affect the solubility of the drug.[2][3][4][5] While for many solids solubility increases with temperature, this is not always the case.
-
Presence of Other Excipients: Interactions with other components in the formulation can lead to the formation of less soluble complexes.
Q3: What is the "salting out" effect and could it be causing precipitation?
The "salting out" effect occurs when high concentrations of electrolytes (salts) are added to a solution containing a dissolved drug, reducing the drug's solubility and causing it to precipitate. This is a possibility if your buffer system has a very high ionic strength.
Troubleshooting Guide for this compound Precipitation
If you are experiencing precipitation of this compound in your buffer solution, follow this step-by-step troubleshooting guide.
Step 1: Evaluate the pH of Your Buffer Solution
The pH of the buffer is the most critical factor for maintaining the solubility of this compound.
-
Problem: The buffer pH is too high (alkaline), causing the conversion of the soluble hydrochloride salt to the less soluble free base form. Most drugs are stable in a pH range of 4-8.[2][4]
-
Solution:
-
Measure the pH of your final solution after adding the this compound.
-
If the pH is neutral or alkaline, consider using a buffer with a lower pH (more acidic).
-
Step 2: Assess the Concentration of this compound
-
Problem: The concentration of this compound in the solution exceeds its solubility limit under the current experimental conditions.
-
Solution:
-
Try preparing a more dilute solution of this compound.
-
If a higher concentration is required, you may need to modify the buffer system (e.g., lower the pH) to increase solubility.
-
Step 3: Consider the Buffer System
-
Problem: The components of your buffer are interacting with the this compound, leading to precipitation. For instance, phosphate buffers can sometimes cause precipitation of hydrochloride salts.
-
Solution:
-
Try a different buffer system. Citrate or acetate buffers are common alternatives.
-
Evaluate the ionic strength of your buffer. If "salting out" is suspected, try reducing the salt concentration in your buffer.
-
Step 4: Control the Temperature
-
Problem: The temperature of the solution is affecting the solubility of the this compound.
-
Solution:
-
Prepare the solution at room temperature.
-
If precipitation occurs upon cooling, you may need to prepare the solution fresh before each experiment or store it at a controlled room temperature. Conversely, if heating is part of your protocol, be aware that this can increase the rate of degradation reactions.[5]
-
Experimental Protocols
Protocol 1: Determining the Approximate Solubility of this compound at Different pH Values
This protocol will help you determine the pH range in which your desired concentration of this compound remains soluble.
Materials:
-
This compound
-
A series of buffers with varying pH values (e.g., pH 4, 5, 6, 7, and 8)
-
Vials or test tubes
-
Magnetic stirrer and stir bars
-
pH meter
-
Analytical balance
-
Spectrophotometer or HPLC for concentration measurement
Methodology:
-
Prepare saturated solutions by adding an excess amount of this compound to each buffer in separate vials.
-
Stir the solutions at a constant temperature for 24 hours to ensure equilibrium is reached.
-
After 24 hours, stop stirring and allow the undissolved solid to settle.
-
Carefully collect the supernatant from each vial.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Measure the concentration of the dissolved this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Record the solubility at each pH.
Data Presentation
Table 1: Hypothetical Solubility of this compound at Various pH Values
| Buffer pH | Solubility (mg/mL) |
| 4.0 | > 50 |
| 5.0 | > 50 |
| 6.0 | 25 |
| 7.0 | 5 |
| 8.0 | < 1 |
Note: This table presents hypothetical data for illustrative purposes. Actual solubility should be determined experimentally.
Visualizations
Diagram 1: Troubleshooting Logic for this compound Precipitation
References
Enhancing the duration of action of Parethoxycaine hydrochloride in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Parethoxycaine hydrochloride. The focus is on strategies to enhance and prolong its duration of action in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of this compound?
This compound, like other local anesthetics, primarily functions by blocking voltage-gated sodium channels in the neuronal cell membrane.[1][2][3] This inhibition prevents the influx of sodium ions necessary for the generation and propagation of action potentials in nerve fibers.[1][2] By blocking nerve impulse transmission, it produces a transient and localized loss of sensation.
Q2: What are the common challenges encountered when trying to achieve a prolonged anesthetic effect with this compound in experiments?
The primary challenge is the relatively short duration of action inherent to many local anesthetics.[4][5] This is often due to rapid absorption of the anesthetic from the administration site into the systemic circulation.[6] Factors influencing this include the vascularity of the tissue and the physicochemical properties of the drug itself. Researchers often seek to counteract this rapid clearance to extend the local anesthetic effect for longer-lasting pain management models or other experimental designs.
Q3: What are the main strategies to enhance the duration of action of this compound?
There are two primary strategies to prolong the local anesthetic effect of this compound:
-
Co-administration with Adjuvants: Utilizing substances that alter local blood flow or interact with the anesthetic's mechanism can prolong its presence at the nerve site.[4][5]
-
Advanced Drug Delivery Systems: Encapsulating this compound in a carrier system can control its release rate, thereby extending its local action.[7][8][9]
Troubleshooting Guide
Issue 1: Short Duration of Anesthetic Block
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Rapid systemic absorption due to vasodilation. | Co-administer with a vasoconstrictor, such as epinephrine.[6][10] | Reduced local blood flow, slowing the clearance of this compound from the injection site and prolonging the nerve block. |
| Rapid diffusion and metabolism of the drug. | Formulate this compound within a drug delivery system like liposomes or microspheres.[7][8][9] | Sustained release of the anesthetic at the target site, leading to a longer duration of action. |
| Insufficient dose at the target nerve. | Optimize the concentration and volume of the injected solution based on the specific nerve block model. | Ensure adequate drug concentration reaches the nerve fibers to produce a robust and lasting block. |
| Experimental model variability. | Standardize the injection technique and anatomical landmarks to ensure consistent delivery to the target nerve. | Reduced variability in experimental results and a more reliable assessment of the duration of action. |
Issue 2: High Variability in Anesthetic Efficacy Between Subjects
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent administration technique. | Implement a standardized protocol for injection, including needle placement and injection speed. | Improved consistency and reproducibility of the anesthetic block across different experimental subjects. |
| Subject-specific physiological differences (e.g., metabolism, blood flow). | Increase the sample size of the experimental groups to account for biological variability. | More statistically robust data that can better discern the true effect of the formulation. |
| Formulation instability or improper preparation. | Ensure the formulation is prepared consistently and stored under appropriate conditions to maintain its integrity. | A stable and homogenous formulation will provide more predictable results. |
Experimental Protocols
Protocol 1: Enhancing this compound Duration with a Vasoconstrictor
Objective: To evaluate the effect of epinephrine on the duration of sensory nerve block induced by this compound in a rodent sciatic nerve block model.
Materials:
-
This compound solution (e.g., 1% w/v in sterile saline)
-
Epinephrine solution (e.g., 1:100,000 or 1:200,000 dilution)
-
Sterile saline
-
Rodent model (e.g., Sprague-Dawley rats)
-
Nerve stimulator for localization of the sciatic nerve
-
Testing apparatus for sensory block assessment (e.g., hot plate, von Frey filaments)
Methodology:
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols. Shave and sterilize the injection site over the sciatic notch.
-
Nerve Localization: Use a nerve stimulator to precisely locate the sciatic nerve.
-
Group Allocation: Divide the animals into at least two groups:
-
Group A: this compound solution.
-
Group B: this compound solution with epinephrine.
-
-
Injection: Once the nerve is located, inject the designated solution perineurally in a standardized volume (e.g., 0.1-0.2 mL).
-
Assessment of Sensory Block: At predetermined time intervals (e.g., every 15-30 minutes), assess the sensory block using a standardized stimulus (e.g., thermal withdrawal latency on a hot plate). The block is considered to have ended when the animal's response returns to baseline.
-
Data Analysis: Record the duration of the sensory block for each animal. Compare the mean duration between the groups using appropriate statistical tests.
Protocol 2: Prolonging this compound Action with a Liposomal Formulation
Objective: To compare the duration of action of a liposomal formulation of this compound with a standard aqueous solution.
Materials:
-
This compound
-
Lipids for liposome preparation (e.g., soy lecithin, cholesterol)
-
Phosphate-buffered saline (PBS)
-
Equipment for liposome preparation (e.g., thin-film hydration, sonication, or extrusion equipment)
-
Rodent model and sensory testing apparatus as described in Protocol 1.
Methodology:
-
Liposome Preparation: Prepare liposomes encapsulating this compound using a method such as thin-film hydration followed by extrusion.[11][12] The process involves dissolving lipids and the drug in an organic solvent, evaporating the solvent to form a thin film, hydrating the film with an aqueous buffer to form liposomes, and then sizing the liposomes to a desired diameter.
-
Characterization: Characterize the liposomal formulation for particle size, encapsulation efficiency, and in vitro drug release profile.
-
Animal Experiment:
-
Follow the animal preparation and nerve localization steps as in Protocol 1.
-
Allocate animals to two groups:
-
Group A: Standard this compound solution.
-
Group B: Liposomal this compound formulation.
-
-
Inject the respective formulations perineurally.
-
-
Assessment and Analysis: Assess the duration of the sensory block as described in Protocol 1 and compare the results between the two groups.
Data Presentation
The following tables present hypothetical data to illustrate how results from the above protocols could be summarized.
Table 1: Effect of Epinephrine on the Duration of this compound Induced Sciatic Nerve Block
| Formulation | N | Mean Duration of Sensory Block (minutes) | Standard Deviation |
| 1% Parethoxycaine HCl | 10 | 120 | 25 |
| 1% Parethoxycaine HCl with 1:200,000 Epinephrine | 10 | 210 | 35 |
Table 2: Duration of Sensory Block with Standard vs. Liposomal this compound
| Formulation | N | Mean Duration of Sensory Block (minutes) | Standard Deviation |
| 1% Parethoxycaine HCl Solution | 10 | 125 | 30 |
| 1% Liposomal Parethoxycaine HCl | 10 | 360 | 55 |
Visualizations
Caption: Mechanism of action of Parethoxycaine HCl and adjuvants.
References
- 1. What is the mechanism of Propoxycaine hydrochloride? [synapse.patsnap.com]
- 2. What is the mechanism of Proparacaine Hydrochloride? [synapse.patsnap.com]
- 3. What is the mechanism of Pramocaine Hydrochloride? [synapse.patsnap.com]
- 4. Measures to prolong duration of sensory block after regional anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Formulations of Local Anaesthetics—Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Drug delivery systems for prolonged duration local anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sustained release local anesthetics for pain management: relevance and formulation approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Vasoconstrictors: indications and precautions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Release profile of lidocaine HCl from topical liposomal gel formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An alternative lidocaine hydrochloride liposomal gel formulation: preparation, percutaneous permeation, and release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing tissue irritation with topical Parethoxycaine hydrochloride formulations
This center provides researchers, scientists, and drug development professionals with essential information for minimizing tissue irritation when working with topical formulations of Parethoxycaine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a local anesthetic of the ester type. Its primary mechanism of action involves blocking voltage-gated sodium channels within the neuronal cell membrane.[1][2][3] By inhibiting the influx of sodium ions, Parethoxycaine prevents the generation and propagation of nerve impulses, resulting in a temporary loss of sensation in the area of application.[1][3] Its effectiveness is influenced by its ability to penetrate the nerve membrane, which is related to its lipid solubility and the pH of the surrounding tissue.[1]
Q2: What are the common causes of tissue irritation with topical Parethoxycaine formulations?
A2: Tissue irritation from topical local anesthetics can stem from several factors:
-
Formulation pH: Local anesthetic solutions are often formulated at an acidic pH (3.0-5.5) to enhance stability and shelf-life. However, this acidity can cause a stinging or burning sensation upon application and may contribute to skin irritation.[4][5]
-
Excipients: Certain formulation components, such as penetration enhancers (e.g., propylene glycol, ethanol), preservatives, or emulsifiers, can themselves be irritating to the skin.[6]
-
Drug Concentration: Higher concentrations of the active pharmaceutical ingredient (API) can increase the likelihood of local tissue reactions.
-
Occlusion: Applying the formulation under an occlusive dressing, while often used to increase penetration, can also enhance the irritant effects of the drug and its excipients.[7]
Q3: How does the pH of the formulation impact both efficacy and irritation?
A3: The pH of the formulation is a critical factor. Local anesthetics exist in both ionized (cationic) and non-ionized (base) forms. The non-ionized base form is more lipid-soluble and penetrates the nerve sheath more effectively.[1] Inside the nerve cell, the molecule re-equilibrates, and the ionized form blocks the sodium channel.
-
Efficacy: A formulation with a pH closer to the physiological pH of the skin (around 7.4) will have a higher proportion of the non-ionized base, leading to a faster onset of anesthesia.[4][8] Adjusting the pH upwards (a process called buffering) can significantly enhance efficacy.[4][8]
-
Irritation: Highly acidic formulations are a known cause of injection pain and topical irritation.[4][5] Buffering the formulation to a more neutral pH can minimize this stinging sensation.[5][9] However, increasing the pH can decrease the solubility and stability of the anesthetic, potentially causing it to precipitate.
Q4: What are the standard in vitro and in vivo models for assessing skin irritation?
A4: Several models are available to evaluate skin irritation potential, with a regulatory push to move from animal testing to in vitro methods.
-
In Vitro Models: The most common methods use reconstructed human epidermis (RhE) models, such as EpiDerm™, EpiSkin™, and epiCS®.[10][11] These 3D tissue models mimic the structure of the human epidermis.[10][12] Irritation potential is typically assessed by measuring cell viability after topical application of the test substance, often using the MTT assay.[10] A significant reduction in cell viability (e.g., ≤50%) classifies the substance as an irritant.[10] These methods are now part of the ISO 10993-23 standard.[13][14]
-
In Vivo Models: The historical standard is the rabbit skin irritation test (Draize test).[15] However, due to ethical considerations, its use is declining.[15][16] In these tests, the formulation is applied to the skin of animals, and sites are scored for erythema (redness) and edema (swelling) at specific time points.[17]
Troubleshooting Guide
Problem: Unexpected Erythema (Redness) or Edema (Swelling) at the Application Site.
| Possible Cause | Troubleshooting Steps |
| Formulation pH is too low (acidic). | 1. Measure the pH of your formulation. 2. Adjust the pH to be closer to the physiological range (6.5-7.4) using a suitable buffering agent like sodium bicarbonate or trometamol.[5][18] 3. Monitor for any precipitation of Parethoxycaine after pH adjustment. Refer to Table 1 for guidance. |
| An excipient is causing irritation. | 1. Review the formulation components. Common irritants include propylene glycol, certain surfactants, and preservatives.[6] 2. Prepare and test vehicle-only (placebo) formulations to determine if the irritation is caused by the excipients alone. 3. If an excipient is identified as the irritant, substitute it with a more biocompatible alternative. See Table 2 . |
| Concentration of Parethoxycaine is too high. | 1. Conduct a dose-response study to determine the minimum effective concentration. 2. Reduce the concentration of Parethoxycaine HCl in the formulation. Refer to Table 3 for typical concentration ranges. |
| Occlusion is enhancing irritation. | 1. If using an occlusive dressing, assess whether it is necessary for efficacy. 2. Try applying the formulation without occlusion and assess both efficacy and irritation. |
Problem: Formulation Shows Instability (e.g., Precipitation, Phase Separation).
| Possible Cause | Troubleshooting Steps |
| pH adjustment has reduced solubility. | 1. Parethoxycaine HCl is more soluble at an acidic pH. Buffering towards neutral pH can cause the base to precipitate. 2. Determine the pKa of Parethoxycaine (pKa for Parethoxycaine is 8.8 [Basic][19]) and create a pH-solubility profile. 3. Consider adding a co-solvent (e.g., ethanol, polyethylene glycol) to maintain solubility at the target pH.[6] 4. Optimize the formulation to find a balance between a non-irritating pH and adequate drug solubility. See Table 1 . |
| Incompatible excipients. | 1. Review the chemical properties of all excipients. 2. Ensure all components are compatible with each other and with the API. For example, some polymers used as thickeners can interact with cationic drugs. |
| Improper storage conditions. | 1. Store the formulation in a controlled environment, protected from light and extreme temperatures, as specified by stability studies.[20][21] |
Data Presentation
Table 1: Representative Data on the Effect of pH on Parethoxycaine HCl (2%) Formulation
| Formulation ID | Buffer System | Final pH | Solubility Status | In Vitro Irritation (RhE Model, % Cell Viability) | Onset of Action (min) |
| F1 | None (Unbuffered) | 4.5 | Clear, Soluble | 65% (Mild Irritant) | 15 |
| F2 | Phosphate Buffer | 6.0 | Clear, Soluble | 85% (Non-Irritant) | 10 |
| F3 | Bicarbonate Buffer | 7.2 | Slight Haze | 92% (Non-Irritant) | 6 |
| F4 | Bicarbonate Buffer | 7.8 | Precipitate | 95% (Non-Irritant) | 12 (Reduced Efficacy) |
Table 2: Representative Data on the Effect of Different Penetration Enhancers
| Formulation ID | Penetration Enhancer (5%) | In Vitro Skin Permeation (µg/cm²/hr) | In Vitro Irritation (RhE Model, % Cell Viability) |
| G1 | Propylene Glycol | 15.2 | 70% (Mild Irritant) |
| G2 | Ethanol | 18.5 | 62% (Mild Irritant) |
| G3 | Oleic Acid | 22.1 | 88% (Non-Irritant) |
| G4 | Vehicle Control (None) | 8.4 | 94% (Non-Irritant) |
Table 3: Recommended Concentration Ranges for Parethoxycaine HCl in Common Vehicles
| Vehicle Type | Concentration Range (% w/w) | Typical Application |
| Hydrophilic Gel (Carbomer-based) | 1.0% - 4.0% | Intact skin, minor procedures |
| Cream (Oil-in-water emulsion) | 2.0% - 5.0% | Enhanced penetration for tougher skin |
| Ointment (Petrolatum-based) | 1.0% - 3.0% | Mucous membranes or dry skin conditions |
Experimental Protocols
Protocol 1: In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE)
-
Objective: To assess the skin irritation potential of a topical formulation based on OECD Test Guideline 439.
-
Materials: Reconstructed human epidermis tissue kits (e.g., EpiDerm™), 6-well plates, MTT solution (0.5 mg/mL in DPBS), isopropanol, test formulation, positive control (5% SDS), negative control (DPBS).
-
Methodology:
-
Pre-incubation: Upon receipt, place the RhE tissue inserts into 6-well plates containing pre-warmed assay medium and incubate for at least 1 hour at 37°C, 5% CO₂.
-
Formulation Application: Remove medium. Topically apply 25 µL of the test formulation, positive control, or negative control directly onto the tissue surface.
-
Exposure: Incubate for 60 minutes at 37°C, 5% CO₂.
-
Washing: Thoroughly rinse the tissue surface with DPBS to remove the test substance.
-
MTT Incubation: Transfer tissue inserts to a new 6-well plate containing 2 mL of MTT solution per well. Incubate for 3 hours at 37°C, 5% CO₂.
-
Formazan Extraction: Blot the tissues, transfer them to a new 24-well plate, and add 2 mL of isopropanol to each insert. Seal the plate and extract for 2 hours with gentle shaking.
-
Quantification: Transfer 200 µL of the isopropanol extract from each sample to a 96-well plate. Read the optical density (OD) at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percent viability for each tissue relative to the negative control: % Viability = (OD_test / OD_negative_control) x 100. A formulation is identified as an irritant if the mean % viability is ≤ 50%.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Objective: To quantify the rate of Parethoxycaine penetration through a skin membrane.
-
Materials: Franz diffusion cells, excised human or porcine skin, receptor solution (e.g., PBS with a solubility enhancer), test formulation, magnetic stir bars, HPLC system for analysis.
-
Methodology:
-
Skin Preparation: Thaw excised skin and cut it to size. Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Cell Assembly: Clamp the donor and receptor compartments together. Fill the receptor compartment with pre-warmed, de-gassed receptor solution and add a stir bar. Ensure no air bubbles are trapped beneath the skin.
-
Equilibration: Allow the system to equilibrate for 30 minutes at 32°C.
-
Formulation Application: Apply a finite dose (e.g., 10 mg/cm²) of the test formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment and replace it with an equal volume of fresh receptor solution.
-
Quantification: Analyze the concentration of Parethoxycaine in the collected samples using a validated HPLC method.
-
-
Data Analysis: Plot the cumulative amount of drug permeated per unit area (µg/cm²) against time. The slope of the linear portion of the curve represents the steady-state flux (Jss).
Visualizations
References
- 1. What is the mechanism of Propoxycaine hydrochloride? [synapse.patsnap.com]
- 2. What is the mechanism of Proparacaine Hydrochloride? [synapse.patsnap.com]
- 3. What is the mechanism of Pramocaine Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Minimize the Pain of Local Anesthetic Injection for Wide Awake Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. WO2004110423A1 - Anesthetic composition for topical administration comprising lidocaine, prilocaine and tetracaine - Google Patents [patents.google.com]
- 8. Topical anesthesia with pH-adjusted versus standard lidocaine 4% for clear corneal cataract surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. iivs.org [iivs.org]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Correlation of In Vitro and In Vivo Skin Irritation Assays in Medical Devices: A Case Study • Mattek - Part of Sartorius [mattek.com]
- 14. Biocompatibility in MedTech: Irritation Tests with Skin Models - MedTech Intelligence [medtechintelligence.com]
- 15. In vitro assessment of skin sensitization, irritability and toxicity of bacteriocins and reuterin for possible topical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro and human testing strategies for skin irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effectiveness of various formulations of local anesthetics and additives for topical anesthesia – a prospective, randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. parethoxycaine [drugcentral.org]
- 20. Pyridoxine hydrochloride CAS#: 58-56-0 [m.chemicalbook.com]
- 21. Chemical Stability of Pyridoxine Hydrochloride 100-mg/mL Injection, Preservative Free - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining HPLC parameters for better Parethoxycaine hydrochloride peak resolution
This guide provides troubleshooting and frequently asked questions (FAQs) to help refine HPLC parameters for improved peak resolution of Parethoxycaine hydrochloride. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound analysis?
A good starting point for method development involves a standard reversed-phase setup. This compound is a basic compound, so controlling the mobile phase pH is critical to achieving good peak shape.
Experimental Protocol: Initial HPLC Method
A recommended starting protocol is as follows:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | A C18 column is a common first choice for reversed-phase chromatography due to its hydrophobic properties.[1] |
| Mobile Phase | Acetonitrile and 20 mM Potassium Phosphate buffer | A mixture of an organic solvent and an aqueous buffer is typical for reversed-phase HPLC.[2][3] |
| pH | 3.0 (Adjusted with phosphoric acid) | A low pH (around 2-4) protonates residual silanols on the silica-based column, which minimizes their interaction with the basic analyte, thus reducing peak tailing.[4][5] |
| Gradient | Isocratic at 45:55 Acetonitrile:Buffer | An isocratic elution is simpler to start with. The ratio can be adjusted to control retention time.[3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[3][6] |
| Column Temp. | 30 °C | Temperature affects viscosity and analyte interaction. A controlled, slightly elevated temperature can improve peak shape and reproducibility.[7][8] |
| Detection (UV) | 254 nm | A common wavelength for aromatic compounds. For optimal sensitivity, the maximum absorbance wavelength of this compound should be determined.[3][6] |
| Injection Vol. | 10 µL | A typical injection volume; can be adjusted based on sample concentration. |
Troubleshooting Guide: Peak Shape & Resolution Issues
This section addresses common chromatographic problems encountered during the analysis of this compound and provides systematic solutions.
Problem 1: My this compound peak is tailing.
Peak tailing is a common issue for basic compounds like Parethoxycaine and is often caused by secondary interactions with the stationary phase.[5][9]
Workflow for Troubleshooting Peak Tailing
Caption: A logical workflow for diagnosing and solving peak tailing issues.
Detailed Solutions:
-
A. Adjust Mobile Phase pH: The primary cause of tailing for basic compounds is the interaction between the positively charged analyte and negatively charged (ionized) residual silanol groups on the silica packing.[5] Lowering the mobile phase pH to a range of 2.5-3.5 protonates these silanols, minimizing this secondary interaction.[10]
pH Level Effect on Peak Shape Rationale pH 7.0 Severe Tailing Silanols are ionized and strongly interact with the basic analyte. pH 4.5 Moderate Tailing Partial ionization of silanols still allows for secondary interactions. pH 3.0 Symmetrical Peak Silanols are protonated (neutral), significantly reducing unwanted interactions.[5] -
B. Change Column Chemistry: If pH adjustment is insufficient or undesirable, consider a different column.
-
End-Capped Columns: These columns have fewer accessible silanol groups, reducing tailing.[9][11]
-
Polar-Embedded Columns: These phases offer alternative selectivity and can shield the analyte from silanol interactions.[9]
-
Solid-Core Particles: Columns with solid-core particles can sometimes offer better peak shapes and efficiency.[12]
-
-
C. Reduce Sample Concentration: Injecting too much sample can overload the column, leading to both tailing and fronting.[13][14] Try reducing the injection volume or diluting the sample.
Problem 2: My peaks are not well-separated (Poor Resolution).
Resolution is a measure of the separation between two adjacent peaks. It is influenced by column efficiency, selectivity, and retention factor.[15][16]
Workflow for Improving Resolution
Caption: Key strategies to improve chromatographic resolution.
Detailed Solutions:
-
A. Modify Mobile Phase Composition: Changing the organic modifier (e.g., from acetonitrile to methanol) can significantly alter selectivity, which is the most powerful way to improve resolution.[16][17] Decreasing the amount of organic solvent in the mobile phase will increase the retention factor (k'), which can also improve the separation of closely eluting peaks.[8][16]
Table: Effect of Mobile Phase on Resolution
Mobile Phase Composition Retention Time (min) Resolution (Rs) Observation 50% Acetonitrile / 50% Buffer 3.5 1.2 Peaks are co-eluting. 45% Acetonitrile / 55% Buffer 4.8 1.8 Baseline separation is achieved.[16] | 45% Methanol / 55% Buffer | 5.2 | 2.1 | Methanol provides different selectivity, further improving separation. |
-
B. Adjust Flow Rate and Temperature:
-
Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will lengthen the analysis time.[7][8]
-
Temperature: Increasing the column temperature decreases mobile phase viscosity, which can lead to sharper peaks and better efficiency. However, excessive heat can degrade the sample or alter selectivity.[7]
-
-
C. Optimize Column Parameters:
Problem 3: My peak is split or fronting.
-
Split Peaks: This can be caused by a partially blocked column inlet frit or a column void. First, try removing the guard column (if installed) to see if it is the source of the problem. If the problem persists, the analytical column may need to be replaced. Another common cause is using a sample solvent that is much stronger than the mobile phase, which prevents the analyte from focusing properly at the head of the column. Always try to dissolve your sample in the initial mobile phase.
-
Peak Fronting: This is less common for basic compounds but can occur due to column overload, especially at high concentrations.[12] It can also be indicative of adduct formation, where the analyte equilibrates between different forms in solution.[18] In such cases, adjusting the column temperature can be effective; increasing the temperature can speed up the interconversion, causing the different forms to elute as a single, symmetrical peak.[18]
References
- 1. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 2. pharmaguru.co [pharmaguru.co]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. agilent.com [agilent.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. mastelf.com [mastelf.com]
- 9. chromtech.com [chromtech.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. waters.com [waters.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Peak fronting in reversed-phase high-performance liquid chromatography: a study of the chromatographic behavior of oxycodone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Parethoxycaine Hydrochloride Nerve Block Efficacy Through pH Adjustment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for adjusting the pH of Parethoxycaine hydrochloride solutions to enhance nerve block efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle behind adjusting the pH of this compound solutions?
A1: The efficacy of local anesthetics like this compound, which are weak bases, is fundamentally linked to their ionization state, a relationship described by the Henderson-Hasselbalch equation.[1] For a local anesthetic to block a nerve, its un-ionized (lipid-soluble) form must first penetrate the lipid-rich nerve membrane (epineurium and neuronal membrane).[1] Once inside the neuron's axoplasm, the molecule re-equilibrates, and the ionized (cationic) form binds to and blocks voltage-gated sodium channels, preventing nerve impulse propagation.[1][2] this compound is typically formulated as an acidic salt (pH 3.5-5.0) to enhance its water solubility and stability.[3] However, at physiological pH (around 7.4), a higher proportion of the anesthetic exists in its un-ionized form. By adjusting the pH of the solution closer to the physiological pH before application, the fraction of the non-ionized form increases, which can lead to a more rapid onset of the nerve block.[1]
Q2: What is the pKa of this compound and why is it important?
Q3: How does the pH of the target tissue affect the efficacy of this compound?
A3: The pH of the surrounding tissue significantly influences the effectiveness of local anesthetics. In normal physiological conditions (pH ~7.4), a predictable portion of this compound will be in its non-ionized, membrane-permeable form. However, in inflamed or infected tissues, the local pH can become more acidic (pH 5-6).[4] In such an acidic environment, a greater proportion of the local anesthetic will be in its ionized form, which cannot easily cross the nerve membrane.[1] This phenomenon, known as "ion trapping," can lead to a delayed onset or even failure of the nerve block.
Q4: Are there any risks associated with adjusting the pH of this compound solutions?
A4: Yes, there are potential risks to consider. Alkalinization of local anesthetic solutions can decrease their stability, leading to precipitation of the anesthetic base. This precipitation can reduce the effective concentration of the drug and potentially cause tissue irritation upon injection. It is crucial to determine the optimal pH that maximizes the non-ionized form without causing precipitation. The ideal pH adjustment should be performed immediately before the experiment.
Data Presentation
Table 1: Estimated Percentage of Non-Ionized Parethoxycaine at Different pH Values (Assuming pKa = 8.7)
| pH of Solution | % Non-Ionized (Base) Form | Expected Onset of Action |
| 6.0 | ~0.2% | Very Slow |
| 6.5 | ~0.6% | Slow |
| 7.0 | ~2.0% | Moderate |
| 7.4 (Physiological) | ~4.8% | Faster |
| 7.8 | ~11.1% | Fast |
| 8.2 | ~24.0% | Very Fast |
Note: This table is an estimation based on the Henderson-Hasselbalch equation and an assumed pKa of 8.7, which is within the typical range for ester-type local anesthetics. The actual percentages may vary.
Experimental Protocols
Protocol 1: In Vitro Compound Action Potential (CAP) Recording from Isolated Sciatic Nerve
This protocol describes a method to assess the nerve blocking efficacy of pH-adjusted this compound by measuring compound action potentials (CAPs) in an isolated rodent sciatic nerve preparation.
Materials:
-
Isolated sciatic nerve from a rodent model
-
Nerve bath chamber with stimulating and recording electrodes
-
Ringer's solution (or similar physiological saline)
-
This compound solution
-
Sodium bicarbonate solution (e.g., 8.4%) for pH adjustment
-
pH meter
-
Stimulator and recording amplifier
-
Data acquisition system
Methodology:
-
Nerve Dissection: Carefully dissect the sciatic nerve from a euthanized rodent and place it in chilled Ringer's solution.
-
Nerve Mounting: Mount the nerve in the nerve bath chamber, ensuring it is in contact with the stimulating and recording electrodes. The chamber should be filled with Ringer's solution to keep the nerve viable.
-
Baseline CAP Recording:
-
Set the stimulator to deliver supramaximal stimuli to elicit a maximal CAP.
-
Record baseline CAPs to ensure the nerve is healthy and the recording setup is stable.
-
-
Preparation of pH-Adjusted Parethoxycaine Solution:
-
Prepare different aliquots of the this compound solution.
-
Using a calibrated pH meter, slowly add small volumes of sodium bicarbonate solution to each aliquot to achieve the desired pH values (e.g., 6.0, 7.0, 7.4, 7.8). Monitor for any signs of precipitation. Prepare these solutions immediately before use.
-
-
Application of Anesthetic and CAP Recording:
-
Replace the Ringer's solution in the nerve bath with the pH-adjusted this compound solution.
-
Immediately begin recording CAPs at regular intervals (e.g., every 30 seconds) to measure the rate of nerve block onset.
-
Continue recording until the CAP is completely or maximally blocked.
-
-
Data Analysis:
-
Measure the amplitude of the CAP at each time point.
-
Plot the CAP amplitude as a percentage of the baseline amplitude against time for each pH value.
-
Determine the time to 50% and 90% block for each pH to quantify the onset of action.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology on Cultured Dorsal Root Ganglion (DRG) Neurons
This protocol allows for the investigation of the direct effect of pH-adjusted this compound on sodium currents in individual sensory neurons.
Materials:
-
Primary culture of rodent DRG neurons
-
Patch-clamp electrophysiology rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular and extracellular solutions
-
This compound solution
-
Sodium bicarbonate solution
-
pH meter
Methodology:
-
Cell Culture: Culture DRG neurons on glass coverslips suitable for microscopy and electrophysiology. Healthy cultures should be used within a few days of plating.[5]
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Electrophysiological Recording:
-
Transfer a coverslip with cultured DRG neurons to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Establish a whole-cell patch-clamp configuration on a healthy-looking neuron.
-
Record baseline sodium currents by applying a voltage-step protocol.
-
-
Application of pH-Adjusted Parethoxycaine:
-
Prepare pH-adjusted this compound solutions as described in Protocol 1.
-
Apply the test solution to the patched neuron via the perfusion system.
-
-
Data Acquisition and Analysis:
-
Record sodium currents during the application of the anesthetic.
-
Measure the peak sodium current amplitude before and after drug application.
-
Calculate the percentage of sodium current inhibition for each pH value.
-
Analyze the kinetics of the block (onset and offset rates).
-
Mandatory Visualizations
Caption: Mechanism of pH-dependent nerve block by Parethoxycaine.
Caption: Experimental workflow for assessing pH effects on Parethoxycaine.
Troubleshooting Guides
Troubleshooting for In Vitro Compound Action Potential (CAP) Recordings
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very small baseline CAP | 1. Nerve damage during dissection. 2. Nerve has dried out. 3. Improper contact with electrodes. 4. Grounding issues. | 1. Refine dissection technique to be more gentle. 2. Ensure the nerve is constantly bathed in Ringer's solution. 3. Check and adjust the nerve position on the electrodes. 4. Verify all grounding connections in the setup. |
| Inconsistent baseline CAP amplitude | 1. Temperature fluctuations in the nerve bath. 2. Unstable perfusion rate. 3. Nerve is deteriorating. | 1. Use a temperature-controlled nerve bath. 2. Ensure a stable and consistent flow of Ringer's solution. 3. Use freshly dissected nerves for each experiment. |
| Stimulus artifact obscures CAP | 1. High stimulus intensity. 2. Ineffective grounding between stimulating and recording electrodes. 3. Recording electrodes are too close to stimulating electrodes. | 1. Use the lowest stimulus intensity that elicits a maximal CAP. 2. Ensure the ground electrode is properly placed between the stimulating and recording electrodes.[3] 3. Increase the distance between the stimulating and recording electrodes.[3] |
| Precipitate forms in pH-adjusted solution | 1. pH is too high, exceeding the solubility of the Parethoxycaine base. 2. The concentration of Parethoxycaine is too high. | 1. Titrate the pH more slowly and visually inspect for any cloudiness. Do not use solutions with precipitate. 2. Consider using a lower concentration of Parethoxycaine if high pH values are required. |
| Slower than expected nerve block onset at higher pH | 1. Inaccurate pH measurement. 2. The nerve sheath is acting as a significant diffusion barrier. 3. The assumed pKa is incorrect for Parethoxycaine. | 1. Calibrate the pH meter before each use. 2. Consider carefully desheathing the nerve for some experiments, noting that this may alter nerve properties. 3. Acknowledge this as a potential finding and investigate further. |
Troubleshooting for Whole-Cell Patch-Clamp on Cultured DRG Neurons
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Difficulty forming a gigaohm seal | 1. Poor cell health. 2. Debris on the cell membrane. 3. Clogged patch pipette. | 1. Ensure optimal cell culture conditions; use cells within a few days of plating.[5] 2. Gently clean the cell surface with a stream of extracellular solution from a separate pipette. 3. Apply positive pressure to the pipette as it approaches the cell to keep the tip clean.[6] |
| Unstable whole-cell recording | 1. Cell membrane is not fully ruptured. 2. High access resistance. 3. Cell is dying. | 1. Apply brief, gentle suction to fully rupture the membrane. 2. Monitor access resistance and discard the cell if it increases significantly. 3. Use healthy, robust-looking neurons for patching. |
| Inconsistent sodium current amplitude | 1. "Rundown" of sodium channels over time. 2. Voltage-clamp is not optimal. 3. Temperature fluctuations. | 1. Allow the cell to stabilize for a few minutes after establishing the whole-cell configuration before recording baseline currents. 2. Ensure proper series resistance and capacitance compensation. 3. Use a temperature-controlled perfusion system. |
| No effect or inconsistent effect of pH-adjusted Parethoxycaine | 1. Inefficient perfusion of the test solution. 2. Inaccurate pH of the final solution in the recording chamber. 3. Parethoxycaine has precipitated in the perfusion lines. | 1. Ensure the perfusion outflow is positioned close to the patched cell. 2. Measure the pH of the solution as it exits the perfusion system to account for any changes. 3. Visually inspect the perfusion lines for any signs of precipitation. |
| Cells appear unhealthy or die after pH adjustment | 1. The pH of the experimental buffer is outside the viable range for the cells. 2. Osmolality of the solution has changed significantly with the addition of sodium bicarbonate. | 1. Ensure the pH of your control and test solutions is within a range tolerated by the neurons (typically 7.2-7.4 for extended periods). 2. Measure and adjust the osmolality of your solutions to be consistent across all experimental conditions. |
References
- 1. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. iworx.com [iworx.com]
- 4. Pharmacology of local anaesthetics - Oxford Medical Education [oxfordmedicaleducation.com]
- 5. dendrotek.ca [dendrotek.ca]
- 6. scientifica.uk.com [scientifica.uk.com]
Strategies to reduce variability in Parethoxycaine hydrochloride experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in experimental results involving Parethoxycaine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in experiments with this compound?
A1: Variability in experimental results with this compound can arise from several factors, including:
-
Sample Preparation: Inconsistencies in weighing, dissolution, and dilution of the compound.
-
Storage and Handling: Degradation of the compound due to improper storage conditions (e.g., temperature, light exposure).
-
Instrument Calibration: Poorly calibrated instruments, such as pH meters, spectrophotometers, and chromatographs.
-
Reagent Quality: Use of expired or low-quality reagents and solvents.
-
Environmental Factors: Fluctuations in laboratory temperature and humidity.
-
In Vitro System Viability: Health and consistency of cell cultures or tissue preparations.
Q2: How should this compound be stored to ensure its stability?
A2: While specific stability data for this compound is limited, based on the general stability of other local anesthetic hydrochlorides, it is recommended to store the compound in a cool, dry, and dark place. Protect from light and moisture to prevent degradation. For long-term storage, refrigeration (2-8 °C) is advisable. Stock solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be stored at 2-8 °C for no longer than 24 hours, unless stability studies have been performed to validate longer storage.
Q3: What are the potential degradation pathways for this compound?
A3: this compound, being an ester-containing compound, is susceptible to hydrolysis, especially under acidic or alkaline conditions.[1] Other potential degradation pathways include oxidation and photolysis. Exposure to high temperatures can accelerate these degradation processes.
Q4: How can I ensure the accuracy of my this compound solutions?
A4: To ensure the accuracy of your solutions, follow these steps:
-
Use a calibrated analytical balance to weigh the compound.
-
Ensure complete dissolution of the compound in the chosen solvent. Sonication may be used if necessary.
-
Use calibrated volumetric flasks and pipettes for dilutions.
-
Prepare solutions fresh for each experiment to minimize degradation.
-
Verify the pH of the final solution, as pH can affect the stability and activity of the compound.
Troubleshooting Guides
Issue 1: High Variability in Bioassay Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent cell/tissue health | - Monitor and record cell viability and morphology for each experiment. - Standardize cell seeding density and passage number. - Ensure consistent incubation times and conditions. |
| Inaccurate drug concentration | - Prepare fresh stock solutions for each experiment. - Validate the concentration of the stock solution using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC). - Perform serial dilutions carefully using calibrated pipettes. |
| pH fluctuations in buffer | - Prepare fresh buffers for each experiment. - Calibrate the pH meter before each use. - Verify the final pH of the experimental medium after adding all components. |
| Edge effects in multi-well plates | - Avoid using the outer wells of the plate for critical measurements. - Fill the outer wells with sterile buffer or media to maintain a humidified environment. |
Issue 2: Inconsistent Chromatographic Peak Areas
| Potential Cause | Troubleshooting Steps |
| Sample degradation | - Prepare samples immediately before analysis. - Use an autosampler with temperature control if available. - Investigate the stability of this compound in the mobile phase. |
| Injector variability | - Check for air bubbles in the syringe and sample loop. - Ensure the injection volume is consistent. - Clean the injector port and syringe. |
| Inconsistent mobile phase | - Prepare fresh mobile phase daily. - Degas the mobile phase thoroughly before use. - Use high-purity solvents and reagents. |
| Column performance issues | - Equilibrate the column for a sufficient amount of time. - Monitor column pressure for any unusual fluctuations. - If necessary, wash or replace the column. |
Data Presentation
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H24ClNO3 | PubChem CID: 8694[2] |
| Molecular Weight | 301.8 g/mol | PubChem CID: 8694[2] |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in water (predicted) | - |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution of this compound
-
Accurately weigh 10 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 8 mL of the desired solvent (e.g., sterile deionized water or dimethyl sulfoxide - DMSO).
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Bring the volume up to 10 mL with the solvent.
-
This results in a 1 mg/mL (or approximately 3.31 mM) stock solution.
-
If not used immediately, store the stock solution at 2-8 °C and protect it from light. It is recommended to use it within 24 hours.
Protocol 2: Stability Testing of this compound under Stressed Conditions
This protocol is adapted from general ICH guidelines for forced degradation studies.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate under the same conditions as the acidic hydrolysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and a 3% hydrogen peroxide solution. Incubate under the same conditions.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60 °C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for a defined period.
-
At each time point, take an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating analytical method (e.g., HPLC).
-
Analyze the samples to determine the percentage of this compound remaining and to observe the formation of any degradation products.
Visualizations
Caption: A generalized workflow for experiments involving this compound.
Caption: A logical diagram for troubleshooting sources of experimental variability.
References
Validation & Comparative
Validating the anesthetic efficacy of Parethoxycaine hydrochloride using behavioral tests
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anesthetic efficacy of Parethoxycaine hydrochloride against other common local anesthetics. By detailing established behavioral testing protocols and presenting available comparative data, this document serves as a resource for researchers designing preclinical studies to evaluate the performance of local anesthetic agents.
Mechanism of Action of Local Anesthetics
Local anesthetics, including this compound, primarily exert their effect by blocking voltage-gated sodium channels within the neuronal cell membrane.[1] This action inhibits the influx of sodium ions, which is a critical step in the generation and propagation of action potentials along nerve fibers.[1] By preventing nerve depolarization, these agents effectively block the transmission of pain signals from the periphery to the central nervous system, resulting in a localized loss of sensation. The potency and duration of action of a local anesthetic are influenced by factors such as its lipid solubility, protein binding affinity, and pKa.
Behavioral Tests for Assessing Anesthetic Efficacy
The following are standard behavioral tests used in preclinical studies to quantify the efficacy of local anesthetics.
Tail-Flick Test
The tail-flick test is a widely used method to assess the analgesic and anesthetic effects of drugs by measuring the latency of a rodent to withdraw its tail from a thermal stimulus. An increased latency to tail withdrawal is indicative of a drug's efficacy in blocking thermal nociception.
Von Frey Filament Test
The von Frey test is employed to evaluate mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful. This test is particularly useful for assessing the efficacy of anesthetics in models of neuropathic and inflammatory pain. The test determines the mechanical threshold at which a rodent withdraws its paw in response to the application of calibrated monofilaments.
Comparative Data
Table 1: Comparative Efficacy of Local Anesthetics in the Tail-Flick Test
| Anesthetic Agent | Concentration | Mean Duration of Sensory Block (minutes) |
| Lidocaine | 2% | Not specified in provided results |
| Benzocaine | 20% | Not specified in provided results |
| This compound | Data not available | Data not available |
Note: The absence of data for this compound highlights a gap in the current literature and underscores the need for direct comparative studies.
Table 2: Comparative Efficacy of Local Anesthetics in the Von Frey Test
| Anesthetic Agent | Concentration | Paw Withdrawal Threshold (grams) |
| Lidocaine | Not specified | Data not available |
| Benzocaine | Not specified | Data not available |
| This compound | Data not available | Data not available |
Note: Quantitative data for paw withdrawal thresholds for these specific local anesthetics in the von Frey test were not available in the search results. Researchers are encouraged to establish baseline and post-treatment thresholds in their specific experimental models.
Experimental Protocols
Tail-Flick Test Protocol
-
Animal Acclimation: Acclimate the rodent to the testing apparatus, typically a restraining device that holds the animal securely while leaving the tail exposed.
-
Baseline Latency: Measure the baseline tail-flick latency by applying a focused beam of radiant heat to a specific point on the ventral surface of the tail. The time from the onset of the heat stimulus to the flick of the tail is recorded. A cut-off time is established to prevent tissue damage.
-
Drug Administration: Administer this compound or a comparator anesthetic, typically via subcutaneous injection at the base of the tail.
-
Post-Treatment Latency: At predetermined time points following drug administration, repeat the tail-flick latency measurement.
-
Data Analysis: Compare the post-treatment latencies to the baseline latency to determine the onset, peak effect, and duration of the anesthetic action.
Von Frey Filament Test Protocol
-
Animal Acclimation: Place the rodent in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Baseline Threshold: Determine the baseline paw withdrawal threshold by applying a series of calibrated von Frey filaments to the plantar surface of the hind paw. The threshold is defined as the filament force that elicits a withdrawal response in 50% of applications.
-
Drug Administration: Administer this compound or a comparator anesthetic, for example, by local infiltration into the paw.
-
Post-Treatment Threshold: At specified time intervals after drug administration, re-evaluate the paw withdrawal threshold.
-
Data Analysis: An increase in the paw withdrawal threshold indicates a reduction in mechanical sensitivity and thus, the efficacy of the anesthetic.
Visualizations
Caption: Simplified signaling pathway of local anesthetic action.
Caption: General experimental workflow for behavioral testing.
References
Comparative Analysis of Parethoxycaine Hydrochloride versus Lidocaine Efficacy: A Guide for Researchers
This guide provides a comparative analysis of the local anesthetics Parethoxycaine hydrochloride and Lidocaine, intended for researchers, scientists, and drug development professionals. Due to the limited publicly available data for this compound, a historical local anesthetic, this comparison is based on existing data for Lidocaine and the sparse information available for Parethoxycaine, supplemented by general principles of local anesthetic pharmacology.
Executive Summary
Lidocaine is a widely used, well-characterized amide local anesthetic with a rapid onset and intermediate duration of action. Its efficacy and mechanism of action have been extensively studied. This compound, a benzoate ester local anesthetic, is less documented, with limited data on its clinical efficacy. Based on its chemical structure and the available in-vitro data, it is presumed to share the same general mechanism of action as other local anesthetics: the blockade of voltage-gated sodium channels. This guide presents the available data, outlines standard experimental protocols for efficacy evaluation, and provides visualizations of the underlying molecular pathways and experimental workflows.
Data Presentation: Physicochemical and Efficacy Parameters
The following table summarizes the available quantitative data for this compound and Lidocaine. A significant data gap exists for the clinical efficacy parameters of this compound.
| Property | This compound | Lidocaine hydrochloride |
| Chemical Formula | C15H24ClNO3 | C14H23ClN2O |
| Molecular Weight | 301.81 g/mol | 270.8 g/mol |
| Chemical Class | Benzoate Ester | Amino Amide |
| Mechanism of Action | Voltage-gated sodium channel blocker (presumed) | Voltage-gated sodium channel blocker |
| Potency (IC50) | 24.0 µM (Sodium channels, general) | Nav1.7: 450 µM, Nav1.8: 104 µM[1][2] |
| Onset of Action | Data not available | Rapid (typically within minutes)[3] |
| Duration of Action | Data not available | Intermediate (30 minutes to 3 hours)[3] |
Note: The provided IC50 value for this compound does not specify the sodium channel subtype, limiting a direct potency comparison with the subtype-specific values available for Lidocaine.
Mechanism of Action: Signaling Pathway
Both this compound and Lidocaine are believed to exert their anesthetic effects by blocking the propagation of action potentials in nerve fibers. This is achieved by inhibiting the influx of sodium ions through voltage-gated sodium channels in the neuronal cell membrane.
Experimental Protocols
The efficacy of local anesthetics like this compound and Lidocaine can be determined through a variety of in-vitro and in-vivo experimental protocols.
In-Vitro Efficacy Testing: Patch-Clamp Electrophysiology
Objective: To determine the potency and mechanism of action of the local anesthetic on isolated neurons by measuring the inhibition of voltage-gated sodium channels.
Methodology:
-
Cell Culture: Neuronal cells expressing the desired sodium channel subtypes (e.g., dorsal root ganglion neurons) are cultured.
-
Whole-Cell Patch-Clamp: A glass micropipette forms a high-resistance seal with the cell membrane of a single neuron. The membrane patch is then ruptured to allow electrical access to the cell's interior.
-
Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Channel Activation: A series of depolarizing voltage steps are applied to elicit sodium currents.
-
Drug Application: The local anesthetic is applied to the cell via a perfusion system at varying concentrations.
-
Data Acquisition: The resulting sodium currents are recorded and measured. The degree of inhibition at each concentration is used to calculate the IC50 value, representing the concentration at which 50% of the sodium channels are blocked.
In-Vivo Efficacy Testing: Sciatic Nerve Block in a Rodent Model
Objective: To determine the onset and duration of the anesthetic effect in a living organism.
Methodology:
-
Animal Model: A rodent model, such as a rat or mouse, is used.
-
Anesthesia: The animal is lightly anesthetized to allow for the procedure.
-
Nerve Block Injection: The local anesthetic is injected in close proximity to the sciatic nerve.
-
Assessment of Sensory Block: The foot is periodically stimulated with a non-harmful stimulus (e.g., von Frey filaments) to assess the withdrawal reflex. The absence of a withdrawal reflex indicates a successful sensory block. The time from injection to the absence of reflex is the onset of action .
-
Assessment of Motor Block: The animal's ability to move its hind limb is observed. The inability to bear weight or move the limb indicates a motor block.
-
Duration of Action: The time from the onset of the block until the return of the withdrawal reflex or normal motor function is measured as the duration of action .
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in-vitro evaluation of local anesthetic efficacy using the patch-clamp technique.
References
- 1. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Nav1.7 channel mutation associated with hereditary erythromelalgia contributes to neuronal hyperexcitability and displays reduced lidocaine sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Statistical Analysis of Parethoxycaine Hydrochloride Data
This guide provides a comparative framework for the statistical analysis of research data on Parethoxycaine hydrochloride, a local anesthetic. For illustrative purposes, we will compare a hypothetical new amino ester local anesthetic, "Parethoxycaine," with a well-established amino amide local anesthetic, Lidocaine. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and statistical methodologies to support robust data analysis.
Mechanism of Action: A Comparative Overview
Local anesthetics, including Parethoxycaine and Lidocaine, primarily function by blocking voltage-gated sodium channels in the neuronal cell membrane.[1][2][3][4][5] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[1][2] By preventing the transmission of nerve impulses, these agents produce a transient and reversible loss of sensation in a localized area of the body.[3] While both amino esters (like Parethoxycaine) and amino amides (like Lidocaine) share this primary mechanism, they differ in their chemical structure, metabolism, and potential for allergic reactions. Amino esters are primarily metabolized in the plasma by pseudocholinesterases, whereas amino amides are metabolized in the liver.[1]
References
- 1. What is the mechanism of Propoxycaine hydrochloride? [synapse.patsnap.com]
- 2. What is the mechanism of Proparacaine Hydrochloride? [synapse.patsnap.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. nysora.com [nysora.com]
- 5. What is the mechanism of Pramocaine Hydrochloride? [synapse.patsnap.com]
Comparison of Analytical Techniques for Parethoxycaine Hydrochloride: A Methodological Overview
A comprehensive literature search for direct cross-validation studies of analytical techniques for Parethoxycaine hydrochloride did not yield specific comparative experimental data. The following guide is therefore structured to present a general framework for the cross-validation of common analytical methods used for the quantification of pharmaceutical compounds, drawing on established validation principles for similar local anesthetic hydrochlorides. This document outlines the typical performance characteristics and detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, which are standard techniques for the analysis of such compounds.
While specific quantitative data for a direct comparison of this compound analysis is not publicly available, the validation parameters presented in the table below are representative of what would be expected for these analytical techniques based on the analysis of analogous "-caine" hydrochloride drugs.
Data Presentation: A Comparative Framework
The selection of an analytical technique for the quantification of this compound depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the complexity of the sample matrix. Below is a table summarizing the typical performance characteristics for HPLC and UV-Vis Spectrophotometry.
| Performance Characteristic | High-Performance Liquid Chromatography (HPLC) | UV-Visible (UV-Vis) Spectrophotometry |
| Principle | Separation based on differential partitioning between a mobile and a stationary phase. | Measurement of light absorbance by the analyte at a specific wavelength. |
| Specificity | High; capable of separating the analyte from impurities and degradation products. | Moderate; potential for interference from other compounds that absorb at the same wavelength. |
| Linearity Range | Wide, typically in the ng/mL to µg/mL range. | Good, but can be limited by deviations from the Beer-Lambert law at high concentrations. |
| Correlation Coefficient (r²) | Commonly ≥ 0.999 | Typically ≥ 0.995 |
| Limit of Detection (LOD) | High sensitivity, often in the ng/mL range. | Moderate sensitivity, typically in the µg/mL range. |
| Limit of Quantification (LOQ) | High sensitivity, often in the low µg/mL range. | Moderate sensitivity, typically in the µg/mL range. |
| Precision (%RSD) | High; typically < 2% for intra- and inter-day precision. | High; typically < 2% for replicate measurements. |
| Accuracy (Recovery %) | High; generally in the range of 98-102%. | High; generally in the range of 98-102%. |
Experimental Protocols
Detailed methodologies are essential for the successful validation and cross-validation of analytical methods. The following protocols are representative and would require optimization for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify this compound using a validated reversed-phase HPLC method.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio would be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of this compound to identify the wavelength of maximum absorbance (λmax).
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase). Prepare a series of working standard solutions by diluting the stock solution to cover the expected linear range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample solution from the calibration curve.
UV-Visible (UV-Vis) Spectrophotometry
Objective: To quantify this compound using a validated UV-Vis spectrophotometric method.
Instrumentation:
-
UV-Vis Spectrophotometer (double beam)
-
Matched quartz cuvettes (1 cm path length)
Procedure:
-
Solvent Selection: Use a solvent in which this compound is soluble and that does not absorb in the region of analyte absorbance (e.g., methanol, ethanol, or dilute acid).
-
Determination of λmax: Prepare a dilute solution of this compound and scan it across the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard. From this, prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the selected solvent to obtain a concentration within the linear range of the method.
-
Measurement: Zero the spectrophotometer with the solvent blank. Measure the absorbance of each standard solution and the sample solution at the predetermined λmax.
-
Quantification: Create a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Use the absorbance of the sample solution to determine its concentration from the calibration curve.
Visualization of Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of two analytical techniques.
Head-to-head comparison of Parethoxycaine and procaine in nerve block models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two local anesthetics, Parethoxycaine and procaine, within the context of nerve block models. By examining their physicochemical properties, pharmacodynamics, and toxicological profiles, this document aims to furnish researchers and drug development professionals with the critical information needed for informed decision-making in anesthetic selection and development. While direct comparative experimental data for Parethoxycaine in nerve block models is limited in contemporary literature, this guide synthesizes available data to draw meaningful comparisons based on their fundamental properties and known anesthetic characteristics.
Executive Summary
Procaine, a well-established amino ester local anesthetic, has long been a benchmark in regional anesthesia. Its properties, including a relatively slow onset and short duration of action, are well-documented. Parethoxycaine, another amino ester local anesthetic that was previously approved for use in the United States, presents a different physicochemical profile that suggests potential variations in its anesthetic efficacy. This guide delves into these differences, presenting available data in a structured format to facilitate a head-to-head comparison.
Physicochemical and Pharmacokinetic Properties
The clinical performance of local anesthetics is intrinsically linked to their physicochemical properties. Factors such as lipid solubility, pKa, and protein binding directly influence their potency, onset of action, and duration of action.
| Property | Parethoxycaine | Procaine | Significance in Nerve Block |
| Molecular Weight ( g/mol ) | 265.35 | 236.31 | Influences diffusion and tissue penetration. |
| pKa | 8.8 | 8.9 - 9.04 | Determines the proportion of ionized and non-ionized forms at physiological pH, affecting the onset of action. A lower pKa generally leads to a faster onset.[1][2] |
| Lipid Solubility (logP) | 3.96 | 1.9 | Higher lipid solubility is correlated with greater potency as it facilitates passage through the nerve membrane.[1] |
| Protein Binding (%) | Data not available | 6% | Higher protein binding is associated with a longer duration of action as the drug is retained at the site of action for a longer period.[1] |
| Chemical Class | Amino Ester | Amino Ester | Both are metabolized by plasma cholinesterases, generally resulting in a shorter half-life compared to amide local anesthetics.[3] |
Mechanism of Action: Blocking the Sodium Gateway
Both Parethoxycaine and procaine, like all local anesthetics, exert their effect by blocking voltage-gated sodium channels within the neuronal membrane. This action inhibits the influx of sodium ions, which is necessary for the depolarization and propagation of nerve impulses. The result is a transient and reversible interruption of nerve conduction, leading to a loss of sensation in the innervated area.
The non-ionized, lipid-soluble form of the anesthetic molecule is crucial for penetrating the nerve sheath and membrane to reach the intracellular binding site on the sodium channel. Once inside the neuron, the molecule re-equilibrates into its ionized, water-soluble form, which is the active form that binds to the channel.
Head-to-Head Performance in Nerve Block Models
Onset of Action: The pKa of a local anesthetic is a primary determinant of its onset of action. With a pKa of 8.8, Parethoxycaine is slightly less basic than procaine (pKa 8.9-9.04).[1][2] This suggests that at physiological pH (7.4), a slightly higher proportion of Parethoxycaine would exist in the non-ionized, lipid-soluble form compared to procaine. This could theoretically lead to a slightly faster onset of action for Parethoxycaine.
Potency: The lipid solubility (logP) is a strong indicator of a local anesthetic's potency. Parethoxycaine has a significantly higher logP (3.96) compared to procaine (1.9), indicating greater lipid solubility.[1] This higher lipophilicity would allow Parethoxycaine to more readily penetrate the nerve membrane, suggesting that it is likely a more potent anesthetic than procaine. Consequently, a lower concentration of Parethoxycaine would be required to achieve the same degree of nerve block as procaine.
Duration of Action: The duration of action is largely influenced by the degree of protein binding. While specific data on Parethoxycaine's protein binding is unavailable, its higher lipid solubility might suggest a greater affinity for tissue binding, which could contribute to a longer duration of action compared to procaine's relatively low protein binding (6%).[1] Procaine is known for its short duration of action.[4]
Toxicological Profile
The systemic toxicity of local anesthetics is a critical consideration in their clinical use. Both Parethoxycaine and procaine are amino esters and are metabolized by plasma cholinesterases, which generally leads to a lower systemic toxicity risk compared to amide-type local anesthetics.[3]
| Toxicity Parameter | Parethoxycaine | Procaine |
| LD50 (Oral, rat) | Data not available | 200 mg/kg[5] |
| LD50 (Oral, mouse) | Data not available | 175 - 350 mg/kg[4][5] |
| LD50 (IV, mouse) | Data not available | 38 - 45 mg/kg[5][6] |
| LD50 (IP, mouse) | Data not available | 165 - 195 mg/kg[5][6] |
| LD50 (SC, mouse) | Data not available | 339 - 660 mg/kg[5][6] |
The primary metabolite of procaine is para-aminobenzoic acid (PABA), which is associated with allergic reactions in some individuals.[3] As a benzoate ester, Parethoxycaine may also carry a risk of allergic reactions, although specific data on this is scarce.
Experimental Protocols
To provide a framework for future comparative studies, this section outlines standard experimental protocols for evaluating local anesthetics in nerve block models.
In Vivo Sciatic Nerve Block Model (Rat)
This model is widely used to assess the onset, duration, and intensity of sensory and motor blockade.
Methodology:
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized lightly with an inhalational agent like isoflurane to allow for handling and accurate injection while maintaining physiological stability.
-
Nerve Localization: A nerve stimulator is used to locate the sciatic nerve. The stimulating needle is inserted near the sciatic notch, and its position is adjusted until a motor response (e.g., foot twitch) is elicited at a low current (e.g., 0.2-0.5 mA).
-
Anesthetic Injection: A standardized volume and concentration of the local anesthetic (Parethoxycaine or procaine) are injected at the site of nerve stimulation.
-
Assessment of Blockade:
-
Motor Block: Assessed by observing the loss of the toe-spreading reflex or by measuring grip strength at regular intervals.
-
Sensory Block: Assessed by applying a noxious stimulus (e.g., pinprick or thermal stimulus) to the plantar surface of the hind paw and observing the withdrawal reflex.
-
-
Data Recording: The time to the onset of complete motor and sensory block and the time to the full recovery of function (duration of block) are recorded.
In Vitro Electrophysiology Model (Isolated Nerve)
This model allows for the direct measurement of the effects of local anesthetics on nerve conduction properties.
Methodology:
-
Nerve Preparation: A peripheral nerve (e.g., frog sciatic nerve) is dissected and mounted in a recording chamber.
-
Electrode Placement: Stimulating electrodes are placed at one end of the nerve, and recording electrodes are placed at the other end to measure the compound action potential (CAP).
-
Baseline Recording: The nerve is stimulated, and the baseline CAP amplitude is recorded.
-
Anesthetic Application: The nerve is superfused with a solution containing a known concentration of the local anesthetic.
-
Data Acquisition: The CAP is recorded at regular intervals to determine the rate and extent of the block. The concentration of the anesthetic required to produce a 50% reduction in the CAP amplitude (IC50) can be calculated to determine potency.
Conclusion
Based on the available physicochemical data, Parethoxycaine appears to be a more potent local anesthetic than procaine, with a potentially faster onset and longer duration of action. Its higher lipid solubility is the primary indicator of its increased potency. However, the lack of direct comparative experimental data in nerve block models necessitates further research to definitively characterize its clinical performance relative to procaine. The provided experimental protocols offer a standardized approach for conducting such comparative studies. For researchers and drug development professionals, the exploration of Parethoxycaine's properties could offer insights into the structure-activity relationships of local anesthetics and potentially lead to the development of new anesthetic agents with optimized clinical profiles. The toxicological profile of Parethoxycaine also warrants further investigation to establish a comprehensive safety assessment.
References
A Comparative In Vitro Analysis of Parethoxycaine Hydrochloride and Tetracaine Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of two local anesthetic compounds, Parethoxycaine hydrochloride and Tetracaine. The information presented herein is intended to be an objective resource, supported by available experimental data, to assist in research and drug development endeavors.
Mechanism of Action
Both Parethoxycaine and Tetracaine are classified as local anesthetics. Their primary mechanism of action involves the blockade of voltage-gated sodium channels within the neuronal cell membrane.[1][2] By binding to these channels, they inhibit the influx of sodium ions that is necessary for the generation and propagation of action potentials in nerve fibers.[1][2] This reversible inhibition of nerve impulse transmission results in a localized loss of sensation.[2]
In Vitro Potency Comparison
The in vitro potency of a local anesthetic is a measure of its ability to block sodium channels and is often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The following table summarizes the available in vitro potency data for this compound and Tetracaine against voltage-gated sodium channels.
| Compound | Target | IC50 | Notes |
| This compound | Sodium channel alpha subunits (brain; Types I, II, III) | 23.99 µM | pIC50 of 4.62 converted to molar concentration. |
| Tetracaine | Human NaV1.5 in CHO-K1 cells | 0.53 µM | Determined by patch clamp electrophysiological assay at -90 mV holding potential.[3] |
| Tetracaine | Human NaV1.5 in CHO-K1 cells | 1.1 µM | [3] |
| Tetracaine | Tonic Block | 0.7 µM | [4] |
Experimental Protocols
The determination of in vitro potency for local anesthetics typically involves electrophysiological techniques, most notably the whole-cell patch-clamp assay. This method allows for the direct measurement of ion channel activity in response to the application of the anesthetic compound.
Whole-Cell Patch-Clamp Protocol for IC50 Determination
This protocol is a generalized procedure for determining the IC50 value of a local anesthetic on a specific voltage-gated sodium channel subtype expressed in a cell line (e.g., HEK293 or CHO cells).
1. Cell Preparation:
-
A suitable mammalian cell line (e.g., HEK293) is cultured.
-
The cells are transiently or stably transfected with the specific voltage-gated sodium channel subtype of interest.
-
Cells are prepared for electrophysiological recording, typically by plating them on glass coverslips.
2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES. The pH is adjusted to 7.2 with CsOH. Cesium is used to block potassium channels, thereby isolating the sodium current.
3. Electrophysiological Recording:
-
A glass micropipette with a resistance of 2-4 MΩ is filled with the internal solution and mounted on a micromanipulator.
-
The pipette is brought into contact with the cell membrane, and a high-resistance "gigaohm" seal is formed through gentle suction.
-
The cell membrane under the pipette tip is ruptured by a brief pulse of stronger suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential where most sodium channels are in the resting state (e.g., -100 mV).
-
Depolarizing voltage steps (e.g., to -10 mV) are applied to elicit sodium currents.
4. Drug Application and Data Analysis:
-
The local anesthetic is applied to the cell at various concentrations via a perfusion system.
-
The peak inward sodium current is measured before and after the application of the drug at each concentration.
-
The percentage of current inhibition is calculated for each concentration.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the drug concentration.
-
The IC50 value, which is the concentration of the drug that inhibits 50% of the maximal current, is determined by fitting the data to the Hill equation.
Visualizations
The following diagrams illustrate the mechanism of action and the experimental workflow described above.
References
Validating a New Animal Model for Parethoxycaine Hydrochloride Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating a new animal model for the study of Parethoxycaine hydrochloride and other novel local anesthetics. We offer a comparative analysis of established models versus a proposed new rodent model, supported by experimental data and detailed protocols.
Introduction to this compound and the Need for Robust Animal Models
This compound, a local anesthetic of the ester type, functions by blocking voltage-gated sodium channels in neuronal membranes.[1][2] This blockade inhibits the influx of sodium ions necessary for the initiation and propagation of action potentials, thereby preventing the transmission of pain signals.[1] The development and evaluation of new local anesthetics like this compound rely on preclinical animal models that can accurately predict clinical efficacy and safety. The selection of an appropriate animal model is a critical step in the drug development process.[3]
Traditionally, models such as the guinea pig for infiltration anesthesia and the rabbit for surface anesthesia have been employed.[4][5] However, rodent models, particularly rats, are increasingly being utilized for their genetic tractability, well-characterized physiology, and the availability of sophisticated behavioral testing paradigms.[5][6] This guide will focus on validating a rat model for peripheral nerve block anesthesia and comparing its performance with the established guinea pig infiltration model.
Core Principles of Animal Model Validation
The validation of a new animal model hinges on three key criteria:[7]
-
Predictive Validity: The extent to which the model can predict the therapeutic effects of the compound in humans.
-
Face Validity: The degree to which the model replicates the symptoms and signs of the human condition being studied.
-
Construct Validity: The similarity between the underlying theoretical mechanisms of the disease in the model and in humans.
A structured approach to model validation is essential for ensuring the translatability of preclinical findings.[8][9]
Figure 1: Logical relationship of validation criteria for a new animal model.
Comparative Efficacy of Local Anesthetics in Different Animal Models
The following tables summarize quantitative data on the efficacy of standard local anesthetics in established and the proposed new animal models. This data serves as a benchmark for evaluating a new chemical entity like this compound.
Table 1: Infiltration Anesthesia - Guinea Pig Model
| Local Anesthetic | Concentration | Onset of Anesthesia (minutes) | Duration of Anesthesia (minutes) |
| Lignocaine | 0.1% | 5.2 ± 0.8 | 35.5 ± 2.1 |
| Lignocaine | 0.2% | 3.1 ± 0.5 | 58.2 ± 3.4 |
| Bupivacaine | 0.1% | 8.5 ± 1.2 | 95.3 ± 5.6 |
| Bupivacaine | 0.2% | 6.3 ± 0.9 | 150.1 ± 8.9 |
Data is representative and compiled from literature demonstrating the comparative potency and duration of action of common local anesthetics in the guinea pig infiltration model.[4][5]
Table 2: Sciatic Nerve Block - Rat Model (Proposed New Model)
| Local Anesthetic | Concentration | Onset of Sensory Block (minutes) | Duration of Sensory Block (minutes) | Onset of Motor Block (minutes) | Duration of Motor Block (minutes) |
| Ropivacaine | 0.5% | ~10-15 | ~120 | ~15-20 | ~90 |
| Bupivacaine | 0.25% | 12.1 ± 2.3 | 180.4 ± 15.2 | 15.8 ± 3.1 | 155.7 ± 12.9 |
| Bupivacaine | 0.5% | 8.9 ± 1.8 | 245.6 ± 20.1 | 11.2 ± 2.5 | 220.3 ± 18.7 |
This table presents typical data obtained from rat sciatic nerve block models, which allow for the independent assessment of sensory and motor blockade.[3][10]
Mechanism of Action: Sodium Channel Blockade
Local anesthetics like this compound exert their effect by binding to voltage-gated sodium channels in the nerve membrane. This action prevents the conformational changes required for sodium ion influx, thus halting the propagation of the action potential.
Figure 2: Signaling pathway of this compound at the voltage-gated sodium channel.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
Protocol 1: Infiltration Anesthesia in the Guinea Pig
-
Animal Preparation: Healthy adult guinea pigs (300-400g) are used. The dorsal skin is carefully shaved and cleaned.
-
Procedure:
-
Inject 0.1 mL of this compound solution (at various concentrations) intradermally to raise a wheal.
-
A control group receives a saline injection.
-
The site of injection is gently probed with a sharp needle every 5 minutes.
-
-
Assessment:
-
Onset of anesthesia: The time from injection to the absence of a skin twitch response to the needle prick.
-
Duration of anesthesia: The time from onset until the return of the skin twitch response.
-
Protocol 2: Sciatic Nerve Block in the Rat
-
Animal Preparation: Adult Sprague-Dawley rats (250-300g) are anesthetized with isoflurane. The lateral aspect of the thigh is shaved and disinfected.
-
Procedure:
-
The sciatic nerve is located by anatomical landmarks or with the aid of a nerve stimulator.
-
0.2 mL of this compound solution is injected perineurally.
-
-
Assessment of Sensory Block (Modified Hargreaves Test):
-
A radiant heat source is focused on the plantar surface of the hind paw.
-
The latency for the rat to withdraw its paw is recorded. An increase in latency indicates a sensory block.
-
A cut-off time is established to prevent tissue damage.
-
-
Assessment of Motor Block:
-
Motor function is assessed by observing gait and the ability to splay the toes.
-
A scoring system can be used to quantify the degree of motor impairment.
-
Protocol 3: Tail-Flick Test for Nociceptive Threshold
-
Animal Preparation: Rats are gently restrained in a suitable device, allowing the tail to be exposed.
-
Procedure:
-
A beam of radiant heat is focused on a specific point on the ventral surface of the tail.
-
The time taken for the rat to flick its tail away from the heat source is automatically recorded.
-
-
Assessment:
-
A baseline tail-flick latency is established before drug administration.
-
After administration of this compound (systemically or locally), the tail-flick latency is measured at set time intervals.
-
An increase in latency indicates an analgesic effect. A cut-off time is used to prevent tissue damage.[4][11][12]
-
Experimental Workflow for New Animal Model Validation
A systematic workflow is essential for the robust validation of a new animal model for this compound research.
Figure 3: Experimental workflow for validating a new animal model.
Conclusion
The validation of a new animal model for this compound research requires a multifaceted approach that combines established pharmacological methods with a rigorous validation framework. The proposed rat sciatic nerve block model offers distinct advantages in its ability to separately quantify sensory and motor effects, providing a more detailed and clinically relevant assessment of local anesthetic activity compared to traditional infiltration models. By following the detailed protocols and systematic workflow outlined in this guide, researchers can generate reliable and translatable data to accelerate the development of novel local anesthetics.
References
- 1. ijbamr.com [ijbamr.com]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. web.mousephenotype.org [web.mousephenotype.org]
- 7. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. A Structured Approach to Optimizing Animal Model Selection for Human Translation: The Animal Model Quality Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Reproducibility of Parethoxycaine Hydrochloride Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's effects is paramount. This guide provides a comparative analysis of Parethoxycaine hydrochloride, a local anesthetic, with other commonly used alternatives. Due to the limited availability of direct cross-laboratory reproducibility studies for this compound, this guide synthesizes available data for Parethoxycaine and compares it with established local anesthetics, lidocaine and procaine. The discussion on reproducibility is based on general principles and known variables in pharmacological testing.
Executive Summary
Comparative Analysis of Local Anesthetic Potency
The potency of local anesthetics is often quantified by their half-maximal inhibitory concentration (IC50) for blocking sodium channels. A lower IC50 value indicates a higher potency. The available data for this compound and its alternatives are summarized below.
| Compound | Drug Class | Target | Action | Potency (IC50) | Data Source |
| This compound | Ester Anesthetic | Sodium channel alpha subunits | Inhibitor | ~23.99 µM | ChEMBL |
| Lidocaine hydrochloride | Amide Anesthetic | Voltage-gated sodium channels | Inhibitor | 204 µM (tonic block) | PubMed |
| Procaine hydrochloride | Ester Anesthetic | Voltage-gated sodium channels | Inhibitor | 60 µM (tonic block) | PubMed |
Note: The IC50 value for Parethoxycaine was converted from the provided -log(M) value of 4.62.
Signaling Pathway and Mechanism of Action
Local anesthetics exert their effects by blocking the propagation of action potentials in neurons. This is primarily achieved by inhibiting the influx of sodium ions through voltage-gated sodium channels.
Experimental Protocols
Reproducibility of experimental data is critically dependent on the standardization of protocols. Below are detailed methodologies for key experiments used to evaluate the efficacy of local anesthetics.
In Vitro Assessment of Sodium Channel Blockade using Patch-Clamp Electrophysiology
This protocol is a representative method for determining the IC50 of a local anesthetic on voltage-gated sodium channels. The specific protocol used to generate the IC50 value for this compound is not publicly available; this serves as a general guideline.
Objective: To determine the concentration-dependent inhibitory effect of a local anesthetic on sodium currents in isolated neurons or cell lines expressing sodium channels.
Materials:
-
HEK293 cells stably expressing a specific sodium channel subtype (e.g., Nav1.5).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Cell culture medium, external and internal pipette solutions.
-
Test compound (Parethoxycaine HCl, Lidocaine HCl, Procaine HCl) stock solutions.
Procedure:
-
Cell Preparation: Culture HEK293 cells expressing the target sodium channel to 60-80% confluency. Dissociate cells using a gentle enzymatic method and plate them onto glass coverslips for recording.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Electrophysiological Recording:
-
Mount the coverslip with cells in the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a membrane potential of -100 mV.
-
Elicit sodium currents by applying a depolarizing voltage step (e.g., to -10 mV for 20 ms) every 10 seconds.
-
-
Drug Application:
-
After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of the test compound.
-
Allow the drug effect to reach a steady state at each concentration before recording the current amplitude.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude at each drug concentration.
-
Normalize the current amplitude to the baseline (control) current.
-
Plot the normalized current as a function of drug concentration and fit the data to a Hill equation to determine the IC50 value.
-
In Vivo Assessment of Local Anesthetic Duration using Rodent Sciatic Nerve Block
This protocol provides a framework for evaluating the duration of sensory and motor blockade of a local anesthetic in a preclinical model.
Objective: To determine the duration of action of a local anesthetic following a peripheral nerve block in rodents.
Materials:
-
Adult male Sprague-Dawley rats (250-300g).
-
Test compound solution (e.g., 2% Parethoxycaine HCl).
-
Anesthetic for induction (e.g., isoflurane).
-
Nerve stimulator for accurate nerve localization.
-
Apparatus for assessing sensory and motor function (e.g., hot plate, grip strength meter).
Procedure:
-
Animal Preparation: Anesthetize the rat with isoflurane. Shave the fur over the injection site in the popliteal fossa.
-
Nerve Block Administration:
-
Identify the sciatic nerve using a nerve stimulator, observing for motor responses (e.g., paw flexion).
-
Once the nerve is localized, inject a defined volume (e.g., 0.2 mL) of the test solution perineurally.
-
-
Assessment of Blockade:
-
At predetermined time points (e.g., every 30 minutes), assess sensory and motor function.
-
Sensory Block: Measure the latency of paw withdrawal from a thermal stimulus (hot plate test). An increased latency indicates a sensory block.
-
Motor Block: Measure the grip strength of the affected limb. A decrease in grip strength indicates a motor block.
-
-
Data Analysis:
-
Record the time to onset of complete sensory and motor block.
-
Record the time to complete recovery of sensory and motor function. This is considered the duration of action.
-
Compare the duration of action between different local anesthetics.
-
Factors Influencing Reproducibility Across Lab Settings
The reproducibility of pharmacological studies can be influenced by a multitude of factors. For local anesthetic research, the following are particularly pertinent:
In Vitro Studies:
-
Cell Line Integrity: Genetic drift, passage number, and cell health can significantly alter ion channel expression and function.
-
Experimental Conditions: Minor variations in temperature, pH of solutions, and ion concentrations can affect ion channel gating and drug binding.
-
Technical Proficiency: The skill of the experimenter in performing patch-clamp recordings is a major source of variability.
-
Data Analysis Parameters: The specific criteria used for data filtering and analysis can influence the final results.
In Vivo Studies:
-
Animal Strain and Health: Different rodent strains can exhibit variations in drug metabolism and sensitivity. The health status of the animals is also a critical factor.
-
Injection Technique: The precise location of the perineural injection can significantly impact the onset and duration of the nerve block.
-
Behavioral Testing: The methods used to assess sensory and motor function, as well as the training of the animals and the experimenter, can introduce variability.
-
Environmental Factors: The ambient temperature, lighting, and noise levels in the animal facility can affect animal behavior and stress levels, potentially influencing the experimental outcomes.
Conclusion
While a direct, multi-laboratory comparison of the reproducibility of this compound's effects is not currently available, this guide provides a framework for understanding its potential efficacy in the context of other local anesthetics. The provided in vitro data suggests that Parethoxycaine may be more potent than lidocaine and procaine in blocking sodium channels. However, without in vivo data, its clinical performance remains speculative.
To ensure the reproducibility of future studies on this compound and other local anesthetics, it is crucial to adhere to meticulously detailed and standardized experimental protocols. Researchers should strive to control for the numerous variables that can influence both in vitro and in vivo outcomes. Clear and comprehensive reporting of methodologies is essential to allow for accurate interpretation and replication of findings across different research settings.
Safety Operating Guide
Essential Guide to the Proper Disposal of Parethoxycaine Hydrochloride
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Parethoxycaine hydrochloride, a local anesthetic. Adherence to these procedures is vital for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In the event of a spill, contain the substance with an inert absorbent material and place it in a designated, sealed container for disposal. Avoid generating dust if handling a solid form of the compound.
Step-by-Step Disposal Procedures
While a specific Safety Data Sheet (SDS) for this compound was not identified, the following procedures are based on guidelines for chemically similar local anesthetics, such as Procaine hydrochloride and Lidocaine hydrochloride, and general protocols for pharmaceutical waste.
-
Waste Identification and Segregation :
-
Identify all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., vials, syringes, PPE).
-
This waste should be classified as hazardous pharmaceutical waste.
-
Segregate this waste from other laboratory waste streams to prevent cross-contamination and ensure proper handling.
-
-
Containerization :
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the name "this compound," the CAS number (136-46-9), and the appropriate hazard symbols.
-
Never mix this compound waste with other incompatible chemical waste.
-
-
Storage :
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
The storage area should be away from general laboratory traffic and inaccessible to unauthorized personnel.
-
-
Arranging for Disposal :
-
Disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. They will have established procedures and approved vendors.
-
Do not attempt to dispose of this chemical down the drain or in regular trash, as this can lead to environmental contamination and is a violation of regulatory standards.[1][2]
-
-
Documentation :
-
Maintain a detailed record of the waste, including the amount, date of generation, and date of disposal.
-
Ensure all necessary waste manifest forms are completed accurately for the disposal vendor.
-
Comparative Data for Similar Local Anesthetics
The following table summarizes key disposal and safety information for local anesthetics chemically related to this compound. This data should be used for guidance in the absence of specific information for this compound.
| Feature | Procaine Hydrochloride | Lidocaine Hydrochloride | General Anesthetic Waste |
| CAS Number | 51-05-8 | 73-78-9 | N/A |
| Disposal Recommendation | Dispose of as hazardous waste in accordance with local, regional, and national regulations.[3][4][5] | Dispose of in accordance with local regulations.[6][7] | Handled by licensed medical waste disposal companies. |
| Containerization | Leave in original containers; do not mix with other waste. | Empty containers should be taken to an approved waste handling site.[7] | Segregate into appropriate containers. |
| Spill Cleanup | Take up carefully, dispose of properly, and clean the affected area. | Collect spill with absorbent material and place in a sealed container for disposal.[8] | Scoop up and deposit in a leak-proof container. |
| Environmental Hazard | Water hazard class 2 (hazardous for water).[5] | Avoid release to the environment.[7] | Potent greenhouse gases (inhalational) or toxic to aquatic life (intravenous).[2] |
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not available. The standard and accepted protocol is to follow the chemical waste disposal guidelines provided by your institution's EHS department and regulatory bodies such as the Environmental Protection Agency (EPA).
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant local, state, and federal regulations.
References
- 1. Dental practices must follow new pharmaceutical disposal protocols to stay compliant | ADA Member Advantage [adamemberadvantage.com]
- 2. anesthesiaservicesar.com [anesthesiaservicesar.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. mpbio.com [mpbio.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. merck.com [merck.com]
- 8. stevens.ca [stevens.ca]
Personal protective equipment for handling Parethoxycaine hydrochloride
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of Parethoxycaine hydrochloride. Due to the limited specific data, researchers should handle this compound with the care required for a substance with unknown full toxicological properties.
| Property | Value |
| Molecular Formula | C₁₅H₂₄ClNO₃ |
| Boiling Point | 366.1°C at 760 mmHg |
| Flash Point | 175.2°C |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound, especially given the incomplete safety profile. The following PPE is recommended to minimize exposure.
Caption: Recommended Personal Protective Equipment for Handling this compound.
Operational Plan: Step-by-Step Guidance
This plan outlines the essential procedures for safely managing this compound within a laboratory setting.
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the packaging for any damage. Wear nitrile gloves and a lab coat during inspection.
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. The container should be tightly sealed and clearly labeled.
2. Handling and Experimental Use:
-
Engineering Controls: All weighing and solution preparation activities should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Personal Protective Equipment: At a minimum, wear chemical splash goggles, a lab coat, and nitrile gloves. For procedures with a risk of splashing, a face shield and a chemical-resistant apron should be worn over the primary PPE. If there is a potential for generating dust or aerosols, a NIOSH-approved respirator is mandatory.
-
Weighing: To minimize dust generation, weigh the compound on wax paper or a weighing boat.
-
Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing.
-
Hygiene: After handling, wash hands thoroughly with soap and water.
3. Spill Response:
-
Small Spills: For minor spills of the solid, carefully sweep or vacuum the material into a labeled waste container. Avoid creating dust. The area should then be decontaminated with an appropriate solvent.
-
Liquid Spills: For spills of solutions containing this compound, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.
-
Emergency: In the event of a large spill, evacuate the area and contact your institution's emergency response team.
4. Disposal:
-
Waste Classification: this compound and any materials contaminated with it (e.g., gloves, weighing paper, absorbent materials) should be treated as hazardous waste.
-
Containerization: All waste must be collected in a clearly labeled, sealed, and puncture-resistant container.
-
Regulatory Compliance: Disposal must be carried out in accordance with all applicable local, state, and federal regulations. Do not dispose of this chemical down the drain or in the general waste stream.
Workflow and Disposal Plan
The following diagram illustrates the lifecycle of this compound in a laboratory setting, from acquisition to final disposal.
Caption: Procedural flow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
